Bufotenidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(trimethylazaniumyl)ethyl]-1H-indol-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYGARYIJIZXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197595 | |
| Record name | Bufotenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-91-2 | |
| Record name | Bufotenidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufotenidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufotenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUFOTENIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3C2F8ZLY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Provenance and Biological Activity of Bufotenidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bufotenidine, a tryptamine alkaloid, is a fascinating natural compound with a range of pharmacological activities. This technical guide provides an in-depth exploration of its natural sources, with a focus on quantitative data, detailed experimental protocols for its isolation and characterization, and an elucidation of its key signaling pathways. Diagrams generated using the DOT language are provided to visualize complex biological and experimental processes, adhering to strict formatting guidelines for clarity and utility in a research and development context.
Natural Sources of this compound
This compound is primarily found in the venom of various toad species, particularly those belonging to the Bufo genus. It is a component of the complex mixture of bioactive compounds present in the parotid gland secretions and skin of these amphibians. Additionally, this compound is a known constituent of "Chan'su," a traditional Chinese medicine prepared from the dried venom of toads such as Bufo bufo gargarizans and Bufo melanostictus.[1][2][3] While some plant species may contain tryptamine alkaloids, toads remain the most significant and well-documented natural source of this compound.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the toad species, geographical location, and the specific preparation of the venom. The following table summarizes available quantitative data from scientific literature.
| Natural Source | Species | Sample Type | This compound Concentration (mg/g of dry weight) | Reference |
| Toad Venom | Bufo bufo gargarizans | Dried Venom (Chan'su) | Present, but not explicitly quantified in reviewed sources. Indolealkylamines are major water-soluble components. | [1][4] |
| Toad Venom | Bufo melanostictus | Dried Venom | Present, but not explicitly quantified in reviewed sources. Indolealkylamines are major components. | [2][5] |
| Toad Venom | Incilius alvarius (Colorado River Toad) | Dried Venom | Contains Bufotenine (5-OH-DMT), the precursor to this compound, at 15-30% of dry weight. The presence of this compound itself is implied through biosynthetic pathways. |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of this compound from its natural sources, as well as a protocol for assessing its biological activity.
Isolation and Purification of this compound from Toad Venom (Chan'su)
This protocol is a composite of methods described in the literature for the separation of indole alkaloids from toad venom.[6][7][8][9]
Objective: To isolate and purify this compound from dried toad venom.
Materials:
-
Dried toad venom (Chan'su) powder
-
Dichloromethane
-
Distilled water
-
n-Butanol
-
Ethanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Methanol
-
Acetonitrile
-
Formic acid
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Extraction:
-
Suspend powdered dried toad venom in distilled water (1:10 w/v).
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the mixture and collect the aqueous supernatant.
-
Repeat the extraction process on the residue three times.
-
Pool the aqueous extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Resuspend the concentrated aqueous extract in distilled water.
-
Partition the aqueous extract against an equal volume of n-butanol three times.
-
Separate and collect the aqueous phase.
-
-
Column Chromatography:
-
Silica Gel Chromatography:
-
Concentrate the aqueous phase and apply it to a silica gel column.
-
Elute the column with a stepwise gradient of dichloromethane and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing indole alkaloids.
-
-
Sephadex LH-20 Chromatography:
-
Pool the indole alkaloid-rich fractions and concentrate.
-
Apply the concentrated sample to a Sephadex LH-20 column.
-
Elute with methanol to further separate the compounds.
-
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Concentrate the fractions containing this compound from the Sephadex LH-20 column.
-
Perform preparative HPLC on a C18 column.
-
Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution at a wavelength of 280 nm.
-
Collect the peak corresponding to this compound.
-
-
Final Purification and Characterization:
-
Lyophilize the collected fraction to obtain pure this compound.
-
Confirm the identity and purity of the compound using analytical HPLC, Mass Spectrometry, and NMR spectroscopy.
-
start [label="Dried Toad Venom (Chan'su)"]; extraction [label="Aqueous Extraction (Ultrasonication)"]; partitioning [label="n-Butanol Partitioning"]; silica_gel [label="Silica Gel Column Chromatography"]; sephadex [label="Sephadex LH-20 Chromatography"]; prep_hplc [label="Preparative HPLC (C18)"]; end [label="Pure this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> extraction; extraction -> partitioning; partitioning -> silica_gel; silica_gel -> sephadex; sephadex -> prep_hplc; prep_hplc -> end; }
Quantitative Analysis of this compound by HPLC
This protocol outlines a method for the quantification of this compound in a prepared sample.[10][11]
Objective: To determine the concentration of this compound in a sample using HPLC.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound standard of known purity
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the extracted and dried sample.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
-
Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Characterization of this compound by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR (in D2O): Characteristic signals for the indole ring protons, the ethylamine side chain, and the three methyl groups on the quaternary ammonium.
-
13C NMR (in D2O): Resonances corresponding to the carbons of the indole ring, the ethylamine side chain, and the N-methyl groups.[12][13][14][15]
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In positive ion mode, this compound will show a prominent [M]+ ion corresponding to its molecular weight (C13H19N2O+, m/z 219.15).[16][17][18]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion will yield characteristic daughter ions resulting from the loss of methyl groups and cleavage of the ethylamine side chain.[16]
In Vitro Neuromuscular Junction Blockade Assay
This protocol is a generalized method to assess the neuromuscular blocking activity of this compound.[19][20][21][22][23]
Objective: To determine if this compound inhibits neuromuscular transmission in an in vitro preparation.
Materials:
-
Isolated phrenic nerve-hemidiaphragm preparation from a rat or mouse.
-
Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).
-
Carbogen gas (95% O2, 5% CO2).
-
Nerve stimulator.
-
Force transducer and recording system.
-
This compound solution of known concentration.
-
d-Tubocurarine (positive control).
Procedure:
-
Preparation of the Tissue:
-
Euthanize the animal according to approved ethical protocols.
-
Dissect the phrenic nerve-hemidiaphragm preparation and mount it in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen at 37 °C.
-
Attach the diaphragm to a force transducer to record isometric contractions.
-
-
Stimulation and Recording:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration) at a frequency of 0.1 Hz.
-
Allow the preparation to equilibrate and achieve stable twitch responses.
-
-
Drug Application:
-
Record a baseline of stable twitch responses.
-
Add this compound to the organ bath to achieve the desired final concentration.
-
Record the twitch response for a set period (e.g., 30 minutes) to observe any reduction in twitch height, indicating neuromuscular blockade.
-
Wash the preparation with fresh Krebs-Ringer solution to observe for recovery of the twitch response.
-
A positive control with d-Tubocurarine can be performed to confirm the viability of the preparation for detecting neuromuscular blockade.
-
-
Data Analysis:
-
Measure the percentage reduction in twitch height in the presence of this compound compared to the baseline.
-
Construct a dose-response curve if multiple concentrations are tested.
-
Biosynthesis and Signaling Pathways
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound in toads is believed to follow the general pathway for indole alkaloids, starting from the amino acid tryptophan. While the complete enzymatic cascade in toads has not been fully elucidated, recent research has identified an N-methyltransferase in the cane toad (Rhinella marina) that is capable of methylating tryptamine derivatives.[24][25] The proposed pathway involves the following steps:
-
Decarboxylation: Tryptophan is decarboxylated to tryptamine.
-
Hydroxylation: Tryptamine is hydroxylated at the 5-position to form serotonin (5-hydroxytryptamine).
-
N-methylation: Serotonin is sequentially methylated three times by an N-methyltransferase enzyme, using S-adenosyl methionine (SAM) as the methyl donor, to form this compound. The intermediate products are N-methylserotonin and Bufotenine (N,N-dimethylserotonin).[26][24][25]
tryptophan [label="Tryptophan"]; tryptamine [label="Tryptamine"]; serotonin [label="Serotonin (5-HT)"]; n_methylserotonin [label="N-Methylserotonin"]; bufotenine [label="Bufotenine (5-OH-DMT)"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
tryptophan -> tryptamine [label="Decarboxylation"]; tryptamine -> serotonin [label="Hydroxylation"]; serotonin -> n_methylserotonin [label="N-methylation (NMT)"]; n_methylserotonin -> bufotenine [label="N-methylation (NMT)"]; bufotenine -> this compound [label="N-methylation (NMT)"]; }
Signaling Pathways
This compound exerts its pharmacological effects primarily through its interaction with two types of receptors: serotonin 5-HT3 receptors and nicotinic acetylcholine receptors.
This compound is a selective agonist of the 5-HT3 receptor, which is a ligand-gated ion channel.[12][27][28] Activation of this receptor leads to the rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization.[27][29]
This compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="5-HT3 Receptor\n(Ligand-gated ion channel)"]; Channel_Opening [label="Channel Opening"]; Ion_Influx [label="Na+ and Ca2+ Influx"]; Depolarization [label="Neuronal Depolarization", fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> Receptor [label="Binds to"]; Receptor -> Channel_Opening [label="Activates"]; Channel_Opening -> Ion_Influx; Ion_Influx -> Depolarization; }
Studies have shown that this compound can also interact with nicotinic acetylcholine receptors (nAChRs), another class of ligand-gated ion channels.[30] This interaction is thought to contribute to its neuromuscular effects. The binding of this compound to nAChRs can lead to channel opening, cation influx, and subsequent cellular responses.
This compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Nicotinic Acetylcholine\nReceptor (nAChR)"]; Channel_Opening [label="Channel Opening"]; Ion_Influx [label="Na+ and K+ Influx"]; Depolarization [label="Membrane Depolarization", fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> Receptor [label="Binds to"]; Receptor -> Channel_Opening [label="Activates"]; Channel_Opening -> Ion_Influx; Ion_Influx -> Depolarization; }
Conclusion
This compound is a readily available natural product with well-defined pharmacological targets. Its presence in various toad species and traditional medicines provides a basis for further investigation into its therapeutic potential. The protocols and pathways detailed in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the chemistry and biology of this intriguing tryptamine alkaloid. Further quantitative studies across a wider range of natural sources and more detailed elucidation of its biosynthetic pathway in toads are promising avenues for future research.
References
- 1. A New Indole Alkaloid from the Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bufotenin - Wikipedia [en.wikipedia.org]
- 4. Two New Indole Alkaloids from Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation of bufalin and cinobufagin from Chinese traditional medicine ChanSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparative separation of four major bufadienolides from the Chinese traditional medicine, Chansu, using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. ekwan.github.io [ekwan.github.io]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuromuscular Junction In Vitro Assay | Axion Biosystems [axionbiosystems.com]
- 21. In vitro Neuromuscular Junction Induced from Human Induced Pluripotent Stem Cells [jove.com]
- 22. Visualization and Analysis of Neuromuscular Junctions Using Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Inhaling Bufotoxins from the River Toad | Psychedelics Today [psychedelicstoday.com]
- 25. A cane toad (Rhinella marina) N-methyltransferase converts primary indolethylamines to tertiary psychedelic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Scientific Side of Bufo: Understanding the Chemistry of Toad Medicine - The Eye of Mother Nature [the-eye-of-mother-nature.com]
- 27. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Role of 5-HT3 Receptors in Signaling from Taste Buds to Nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. N-methyl serotonin analogues from the Bufo bufo toad venom interact efficiently with the α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Biosynthesis of Bufotenidine in Toads: A Technical Guide
Abstract
Bufotenidine, the quaternary trimethylammonium salt of bufotenin, is a significant indolealkylamine alkaloid found in the venom of several toad species. As a potent and selective agonist of the serotonin 5-HT3 receptor, it is a valuable tool for neuropharmacological research and holds potential therapeutic interest. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, beginning with the amino acid precursor L-tryptophan. We detail each enzymatic conversion, with a particular focus on the role of Indolethylamine N-methyltransferase (INMT) in the critical methylation steps. This document summarizes key quantitative data on the prevalence of this compound and its precursors in various toad species, presents detailed experimental protocols for their analysis, and uses pathway and workflow diagrams to visually articulate these complex processes.
Introduction to this compound and Toad Venom Alkaloids
The skin and parotid gland secretions of toads, particularly those of the Bufo genus, are a complex chemical arsenal containing a wide array of bioactive compounds.[1] These secretions, known as toad venom or Chan'su in Traditional Chinese Medicine, are comprised of components such as cardiotonic steroids (bufadienolides) and indolealkylamines.[1][2] Among the indolealkylamines, this compound is notable for its unique chemical structure and pharmacological profile.
This compound (5-hydroxy-N,N,N-trimethyltryptamine) is the trimethylammonium salt of its more widely known precursor, bufotenin (5-hydroxy-N,N-dimethyltryptamine).[3] This structural modification—the addition of a third methyl group to form a permanently charged quaternary amine—prevents it from crossing the blood-brain barrier, thus altering its pharmacological effects compared to bufotenin. This compound is a selective agonist for the serotonin 5-HT3 receptor and is utilized in research to probe the function of this receptor.[3] Understanding its biosynthesis is crucial for exploring its physiological role in toads and for potential biotechnological production.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that originates from the essential amino acid L-tryptophan. The pathway mirrors the initial steps of serotonin production in mammals, followed by a series of successive N-methylation reactions.[4][5]
Pathway Overview
The complete proposed pathway involves five key enzymatic steps, converting L-tryptophan into the final product, this compound. The central enzyme responsible for the characteristic methylation is Indolethylamine N-methyltransferase (INMT), which catalyzes the final three steps.
Step 1 & 2: Formation of Serotonin
The pathway begins with the hydroxylation of L-tryptophan at the 5-position of the indole ring by the enzyme Tryptophan Hydroxylase (TrpH) to yield 5-hydroxytryptophan (5-HTP).[4] Subsequently, Aromatic L-amino acid Decarboxylase (AADC) removes the carboxyl group from 5-HTP to produce 5-hydroxytryptamine, commonly known as the neurotransmitter serotonin.[4] These initial steps are well-established in many organisms, including mammals.
Step 3, 4 & 5: Sequential N-Methylation by INMT
The conversion of serotonin to this compound is accomplished through three successive methylation reactions, all of which are believed to be catalyzed by the enzyme Indolethylamine N-methyltransferase (INMT) using S-adenosyl-L-methionine (SAM) as the methyl group donor.[5][6]
-
First Methylation: INMT transfers a methyl group to the primary amine of serotonin, forming N-methylserotonin.
-
Second Methylation: A second methyl group is added to the secondary amine of N-methylserotonin, yielding the tertiary amine bufotenin (5-HO-DMT).[7]
-
Third Methylation (Quaternization): The final and defining step is the methylation of the tertiary amine of bufotenin to form the quaternary ammonium ion of this compound. Amine N-methyltransferases are known to be capable of methylating tertiary amines to form quaternary amines, making INMT the putative enzyme for this transformation.[6][8][9]
Key Enzyme: Indolethylamine N-Methyltransferase (INMT)
INMT (EC 2.1.1.49) is the pivotal enzyme in the biosynthesis of methylated indoleamines. In toads, specific INMT homologs have been identified, such as RmNMT from the cane toad (Rhinella marina), which exhibit high efficiency in these reactions.[4]
Substrate Promiscuity and Activity
Toad INMTs demonstrate considerable substrate promiscuity, capable of methylating a variety of indolethylamines, phenylethylamines, and other related compounds.[10] The enzyme from Rhinella marina has been shown to effectively convert primary amines like serotonin all the way to their tertiary amine products (bufotenin).[4] This high level of activity distinguishes it from many mammalian INMTs, which often show lower substrate affinities.[11] The ability to perform three sequential methylations highlights the enzyme's role as a key driver in the production of the diverse alkaloid profile of toad venom.
Quantitative Analysis of Indolealkylamines in Toad Species
The concentrations of this compound and its precursors can vary significantly between different toad species and between different tissues (skin vs. venom). Recent analytical studies using techniques like UPLC-QqQ-MS/MS have provided precise quantitative data.
| Compound | Species | Tissue | Concentration (mg/g) | Citation |
| This compound | B. gargarizans / B. melanostictus | Skin | 0.98 - 2.84 | [12] |
| B. gargarizans / B. melanostictus | Venom | 134.63 - 215.32 | [12] | |
| Bufotenine | B. gargarizans / B. melanostictus | Skin | 0.66 - 4.77 | [12] |
| B. gargarizans / B. melanostictus | Venom | 2.50 - 20.30 | [12] | |
| N-Methylserotonin | B. gargarizans / B. melanostictus | Skin | 0.17 - 0.77 | [12] |
| B. gargarizans / B. melanostictus | Venom | 0.44 - 1.25 | [12] | |
| Serotonin (5-HT) | B. gargarizans / B. melanostictus | Skin | 0.05 - 0.22 | [12] |
| B. gargarizans / B. melanostictus | Venom | 62.86 - 69.34 | [12] | |
| Bufo bufo gargarizans (Water Extract) | Venom | 75.7 ± 0.1 | [13] | |
| Table 1: Quantitative analysis of key indolealkylamines in toad skin and venom. Concentrations are presented in milligrams per gram of dried material. |
Experimental Protocols
The study of the this compound biosynthesis pathway requires a combination of analytical chemistry and biochemical assays. Below are overviews of key experimental methodologies.
General Workflow for Analysis and Enzyme Characterization
The process of investigating toad venom components and enzymatic activity follows a logical progression from sample collection to detailed kinetic analysis.
Protocol 1: Extraction and Profiling of Indolealkylamines via LC-MS
This protocol provides a method for identifying and quantifying this compound and related compounds from toad venom or skin.
-
Sample Preparation:
-
Obtain crude toad venom or skin and lyophilize (freeze-dry) to obtain a stable, dry powder.
-
Accurately weigh approximately 10-20 mg of the dried powder.
-
Extract the powder with a solvent mixture, such as 80% methanol in water, using ultrasonication for 30-60 minutes to ensure efficient extraction of hydrophilic compounds.[13]
-
Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes to pellet insoluble debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometry system, such as a UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) mass spectrometer.[12][14]
-
Chromatographic Separation: Employ a C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18). Use a gradient elution method with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid. The gradient can be run from 5% to 95% B over 15-20 minutes to separate compounds of varying polarities.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For qualitative analysis (Q-TOF), perform full scans to detect parent ions and MS/MS scans to obtain fragmentation patterns for structural elucidation.[1] For quantitative analysis (QqQ), use the Multiple Reaction Monitoring (MRM) mode, monitoring specific parent-to-daughter ion transitions for each target analyte (e.g., this compound, bufotenine) and a corresponding internal standard.[12][15]
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and MS/MS fragmentation patterns with those of authentic reference standards.[12]
-
For quantification, construct a calibration curve for each analyte using serial dilutions of the reference standards. Calculate the concentration of each compound in the sample based on its peak area relative to the calibration curve.
-
Protocol 2: Indolethylamine N-Methyltransferase (INMT) Activity Assay
This protocol describes a radiometric method to measure the enzymatic activity of INMT, adapted from studies on rabbit and human INMT.[16][17]
-
Enzyme Preparation:
-
Prepare a crude enzyme extract or use a purified INMT fraction from toad tissue (e.g., parotid glands). Homogenize the tissue in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) and centrifuge to obtain a clear supernatant containing the soluble enzymes.
-
-
Reaction Mixture:
-
Prepare a reaction cocktail in a microcentrifuge tube containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Substrate: Serotonin or N-methylserotonin (e.g., 1-5 mM final concentration)
-
Methyl Donor: S-adenosyl-L-methionine, radiolabeled with carbon-14 ([¹⁴C-CH₃]SAM) (e.g., 100-200 µM)
-
Enzyme preparation (add last to initiate the reaction)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a borate buffer with a high pH (e.g., pH 10).
-
Add an organic solvent (e.g., a mixture of isoamyl alcohol and toluene) to extract the methylated, more hydrophobic products from the aqueous phase.
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Detection and Quantification:
-
Scintillation Counting: Transfer a portion of the organic layer into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of radiolabeled product formed.[16]
-
TLC and Autoradiography (for product verification): Spot a portion of the organic extract onto a silica gel TLC plate alongside non-radioactive standards for N-methylserotonin, bufotenin, etc. Develop the plate using a suitable solvent system (e.g., n-butanol:water:acetic acid). Expose the dried plate to X-ray film (autoradiography) to visualize the radioactive products and confirm their identity by comparing their Rf values to the standards.[16]
-
Conclusion and Future Directions
The biosynthetic pathway of this compound in toads is a fascinating example of specialized metabolite production, extending the common serotonin pathway through a series of highly efficient N-methylation reactions. The available evidence strongly implicates a promiscuous and active Indolethylamine N-methyltransferase (INMT) in catalyzing not only the formation of bufotenin but also its final conversion to the quaternary amine this compound. Quantitative analyses reveal that this compound is a major alkaloid in toad venom, suggesting a significant physiological or defensive role for the animal.
Future research should focus on the definitive isolation and characterization of the specific INMT isozymes from various toad species. Elucidating the crystal structure of a toad INMT would provide invaluable insights into its broad substrate specificity and high catalytic efficiency. Furthermore, investigating the regulatory mechanisms that control the expression and activity of the pathway's enzymes could open avenues for the biotechnological synthesis of these pharmacologically important molecules.
References
- 1. Chemical Profile and Multicomponent Quantitative Analysis for the Quality Evaluation of Toad Venom from Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A cane toad (Rhinella marina) N-methyltransferase converts primary indolethylamines to tertiary psychedelic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. Enzymatic formation of psychotomimetic metabolites from normally occurring compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Comparative Analysis of Hydrophilic Ingredients in Toad Skin and Toad Venom Using the UHPLC-HR-MS/MS and UPLC-QqQ-MS/MS Methods Together with the Anti-Inflammatory Evaluation of Indolealkylamines | Semantic Scholar [semanticscholar.org]
- 15. Exploring peptides from toad venom for source identification by LC-MS/MS using MRM method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Bufotenidine
A Comparative Analysis of Bufotenidine and Bufotenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of the chemical and pharmacological properties of bufotenidine and bufotenin. These two tryptamine alkaloids, while structurally similar, exhibit distinct chemical characteristics that lead to significant differences in their biological activities. This document outlines their core chemical differences, presents quantitative data in a comparative format, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Core Chemical Differences
The fundamental chemical distinction between bufotenin and this compound lies in the substitution at the terminal nitrogen of the ethylamine side chain. Bufotenin, or 5-hydroxy-N,N-dimethyltryptamine (5-HO-DMT), is a tertiary amine.[1] In contrast, this compound is the N,N,N-trimethylammonium salt of bufotenin, making it a quaternary amine.[2][3] This seemingly minor addition of a methyl group results in a permanent positive charge on the nitrogen atom in this compound, profoundly influencing its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.
This structural alteration is the primary determinant of the divergent biological activities of these two compounds. The permanent positive charge on this compound significantly increases its polarity, which is a key factor in its inability to readily cross the blood-brain barrier.[2][3] This renders this compound peripherally selective, a crucial point of differentiation from the centrally active bufotenin.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data for this compound and bufotenin, providing a clear comparison of their physicochemical and pharmacological properties.
Table 1: Physicochemical Properties
| Property | This compound | Bufotenin |
| IUPAC Name | 3-[2-(Trimethylazaniumyl)ethyl]-1H-indol-5-olate | 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol |
| Synonyms | 5-HTQ, Cinobufagin, 5-Hydroxy-N,N,N-trimethyltryptammonium | 5-HO-DMT, N,N-Dimethylserotonin, Mappine |
| Molecular Formula | C₁₃H₁₈N₂O | C₁₂H₁₆N₂O |
| Molecular Weight | 218.30 g/mol [4] | 204.27 g/mol [1] |
| pKa (Strongest Acidic) | Not available | 9.23 - 10.88 (hydroxyl group)[1] |
| pKa (Strongest Basic) | Not applicable (quaternary amine) | 9.67 - 9.91 (amino group)[1] |
| Predicted logP | 1.9[2] | 0.89 - 2.04[4] |
| Solubility | Soluble in acetone and methanol.[2] The iodide salt is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (2 mg/ml), and PBS (pH >10.2, 2 mg/ml).[5] | Freely soluble in methanol and ethanol; slightly soluble in ether; almost insoluble in water. Soluble in dilute acids and alkalis.[1] |
Table 2: Pharmacological Properties (Receptor Binding Affinities)
| Receptor Subtype | This compound (Ki or pKi) | Bufotenin (Ki or pKi) |
| 5-HT₁A | Low affinity (presumed) | 4.9 nM (Ki)[4] |
| 5-HT₁D | Low affinity (presumed) | 7.7 - 8.0 (pKi)[6] |
| 5-HT₂A | Low affinity (presumed) | High affinity, potent agonist[1] |
| 5-HT₂C | Low affinity (presumed) | High affinity[7] |
| 5-HT₃ | Selective Agonist[2][3][4] | High affinity[4] |
| 5-HT₆ | Low affinity (presumed) | 7.0 - 8.4 (pKi)[6] |
Experimental Protocols
This section details the methodologies for the synthesis, analysis, and functional characterization of this compound and bufotenin.
Synthesis Protocols
3.1.1. Synthesis of Bufotenin
The first chemical synthesis of bufotenin was reported by Hoshino and Shimodaira in 1935.[4] A common synthetic route starts from 5-benzyloxyindole. The following is a generalized protocol based on established methods:
-
Gramine Synthesis: 5-Benzyloxyindole is reacted with a mixture of formaldehyde and dimethylamine (Eschweiler-Clarke conditions) to yield 5-benzyloxygramine.
-
Quaternization and Cyanation: The gramine derivative is then quaternized with methyl iodide, followed by displacement with sodium cyanide to introduce a cyanomethyl group at the 3-position of the indole ring.
-
Reduction to Tryptamine: The nitrile is reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) to form 5-benzyloxytryptamine.
-
N,N-Dimethylation: The primary amine is then dimethylated, for instance, by reaction with formaldehyde and formic acid (Eschweiler-Clarke reaction) or with methyl iodide.
-
Deprotection: Finally, the benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield bufotenin.
3.1.2. Synthesis of this compound from Bufotenin
This compound can be synthesized from bufotenin through exhaustive methylation of the tertiary amine.
-
Reaction Setup: Bufotenine is dissolved in a suitable solvent, such as methanol or acetonitrile.
-
Methylation: An excess of a methylating agent, typically methyl iodide (CH₃I), is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating for several hours to ensure complete quaternization of the dimethylamino group.
-
Isolation and Purification: The resulting this compound iodide, being a salt, will often precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted starting material and excess methyl iodide, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).
Analytical Protocols
3.2.1. Differentiation by HPLC-MS/MS
A robust method for the simultaneous analysis of this compound and bufotenin in biological matrices involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: Protein precipitation is a common method for sample cleanup. For instance, serum samples can be treated with acetonitrile to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.[8]
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a C18 column (e.g., Waters Xterra RP18, 4.5 x 150 mm, 3.5 µm), is typically used.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is employed to achieve separation.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
Bufotenin MRM transition: m/z 205.2 → 160.2[8]
-
This compound MRM transition: (Predicted) m/z 219.2 → 160.2 (loss of trimethylamine) or other characteristic fragments.
-
-
Pharmacological Assay Protocols
3.3.1. 5-HT₂A Receptor Functional Assay (Calcium Flux)
This assay measures the activation of the Gq-coupled 5-HT₂A receptor by monitoring changes in intracellular calcium concentration.
-
Cell Culture: A cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C in the dark.
-
Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Test compounds (agonists) are added to the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence intensity, corresponding to the rise in intracellular calcium, is quantified. Dose-response curves are generated to determine the EC₅₀ and Emax values for the test compounds.
3.3.2. 5-HT₃ Receptor Binding Assay
This assay determines the affinity of a ligand for the 5-HT₃ receptor, which is a ligand-gated ion channel.
-
Membrane Preparation: Membranes from cells or tissues expressing the 5-HT₃ receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.[10]
-
Radioligand: A radiolabeled 5-HT₃ receptor antagonist with high affinity, such as [³H]-GR65630 or [³H]-BRL 43694, is used.
-
Incubation: In a 96-well plate, the receptor membranes, radioligand, and various concentrations of the unlabeled test compound (competitor) are incubated together.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ of the test compound, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of Bufotenin and this compound.
Experimental Workflows
Caption: Workflow for synthesis, analysis, and pharmacological comparison.
Conclusion
The addition of a single methyl group, transforming the tertiary amine of bufotenin into the quaternary amine of this compound, drastically alters the molecule's properties and biological activity. Bufotenin's ability to cross the blood-brain barrier and act on a range of serotonin receptors, particularly 5-HT₂A, underpins its hallucinogenic effects. In contrast, this compound's permanent positive charge confines its activity to the periphery, where it acts as a selective 5-HT₃ receptor agonist. This detailed comparison, including the provided data and experimental protocols, serves as a valuable resource for the scientific community, enabling further research into the structure-activity relationships of tryptamine alkaloids and their potential therapeutic applications.
References
- 1. Bufotenine - HerbPedia [herbpedia.wikidot.com]
- 2. This compound - HerbPedia [herbpedia.wikidot.com]
- 3. Bufotenine Solubility | DMT-Nexus forum [forum.dmt-nexus.me]
- 4. Bufotenin - Wikipedia [en.wikipedia.org]
- 5. This compound (iodide) | CAS 5787-02-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. bufotenine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. bio.fsu.edu [bio.fsu.edu]
- 8. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swgdrug.org [swgdrug.org]
- 10. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
The Discovery and Isolation of Bufotenidine: A Technical Guide
An in-depth exploration of the historical context, isolation methodologies, and pharmacological significance of bufotenidine for researchers, scientists, and drug development professionals.
Introduction
This compound, a quaternary ammonium indole alkaloid, has been a subject of scientific inquiry for nearly a century. First identified in the defensive secretions of toads, this N,N,N-trimethylated analog of serotonin has garnered interest for its unique pharmacological profile as a selective serotonin 5-HT3 receptor agonist.[1][2] Unlike its close relative bufotenin, this compound's charged nature prevents it from readily crossing the blood-brain barrier, making it a valuable tool for studying peripheral serotonergic systems.[2] This technical guide provides a comprehensive overview of the discovery and history of this compound isolation, complete with detailed experimental protocols, quantitative data, and visualizations of its signaling pathways.
Discovery and Early History
The story of this compound is intrinsically linked to the broader investigation of toad venoms, complex biochemical arsenals rich in bioactive compounds.
-
1934: The First Identification. The pioneering work of Wieland and colleagues led to the first identification of this compound in toad secretions. In the same year, they successfully determined its chemical structure, revealing it to be the trimethylammonium salt of bufotenin.[1][2][3][4][5] This foundational research laid the groundwork for all subsequent investigations into this intriguing molecule.
-
Early Isolation Efforts: Initial methods for isolating compounds from toad venom, including this compound's precursor bufotenine, involved solvent extraction of the dried and pulverized secretions. These early protocols typically utilized alcohols or acetone for the initial extraction, followed by further purification steps.[6]
A newly discovered analog, this compound B, was more recently isolated from the Asiatic toad Bufo bufo gargarizans, highlighting the ongoing potential for discovering novel related compounds from natural sources.[7]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of this compound's physicochemical properties is essential for its isolation, characterization, and application in research.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | [8] |
| Molecular Weight | 218.30 g/mol | [8] |
| Appearance | Reddish-yellow to orange needles/prisms | [9] |
| Melting Point (Picrate salt) | 198 °C | [9] |
| Melting Point (Iodide salt) | 216-217 °C | [9] |
| Solubility | Soluble in water, methanol, acetone | [9][10] |
| UV λmax | 218-220 nm, 284-288 nm | [9] |
Spectroscopic Analysis:
-
Mass Spectrometry (MS): The mass spectrum of this compound provides confirmation of its molecular weight. The fragmentation pattern can offer further structural insights.
Experimental Protocols
Isolation of this compound from Toad Venom (Bufo bufo gargarizans)
The following protocol is a composite of methodologies described in the literature for the isolation of indole alkaloids from toad venom.[11][12][13]
Workflow for this compound Isolation
Methodology:
-
Extraction:
-
Dried and powdered toad venom is subjected to ultrasonic extraction with water. This process is typically repeated multiple times to ensure exhaustive extraction of water-soluble components.
-
-
Partitioning:
-
The crude water extract is then partitioned against n-butanol. The aqueous phase, containing the more polar compounds including this compound, is collected.
-
-
Precipitation:
-
Ethanol is added to the aqueous extract to a final concentration of approximately 75% (v/v). The mixture is cooled to 4°C for several hours to precipitate out less soluble components. The supernatant is collected after centrifugation or filtration.
-
-
Column Chromatography (Initial Separation):
-
The concentrated supernatant is subjected to column chromatography on a Sephadex LH-20 matrix. Elution is typically performed with a methanol-water gradient to achieve initial separation of fractions based on size and polarity.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions identified as containing this compound (by TLC or analytical HPLC) are further purified using semi-preparative reversed-phase HPLC (e.g., on a C18 column). A gradient of acetonitrile in water is a common mobile phase.
-
-
Characterization:
-
The purified fractions are analyzed by NMR and mass spectrometry to confirm the identity and purity of this compound.
-
Chemical Synthesis of this compound Iodide
The synthesis of 5-hydroxy-N,N,N-trimethyltryptammonium iodide (this compound iodide) can be achieved from bufotenine (5-hydroxy-N,N-dimethyltryptamine). The following is a general procedure based on literature descriptions.[14]
Synthesis Workflow
Methodology:
-
Methylation:
-
Bufotenine is dissolved in a suitable solvent (e.g., methanol).
-
An excess of methyl iodide is added to the solution.
-
The reaction mixture is stirred, typically at room temperature, for a period sufficient to ensure complete quaternization of the tertiary amine. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Crystallization:
-
Upon completion of the reaction, the solvent is evaporated to yield the crude product.
-
The crude this compound iodide is then recrystallized from a suitable solvent, such as methanol, to obtain the purified crystalline product.
-
Biological Activity and Signaling Pathways
This compound's primary pharmacological action is as a selective agonist of the serotonin 5-HT3 receptor.[1][2] It also exhibits activity at neuronal α7 nicotinic acetylcholine receptors.[2]
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like this compound, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which causes depolarization of the neuron.
5-HT3 Receptor Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. Proteomic Investigation of Murine Neuronal α7-Nicotinic Acetylcholine Receptor Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bufotenidinium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha 7 nicotinic receptor coupling to heterotrimeric G proteins modulates RhoA activation, cytoskeletal motility, and structural growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-methyl serotonin analogues from the Bufo bufo toad venom interact efficiently with the α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Indole Alkaloid from the Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bufotenin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unraveling the Enigmatic Interaction: A Technical Guide to Bufotenidine's Mechanism of Action at 5-HT3 Receptors
For Immediate Release
[City, State] – A comprehensive technical guide has been compiled to illuminate the mechanism of action of Bufotenidine, a selective serotonin 5-HT3 receptor agonist. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of this compound's interaction with the 5-HT3 receptor, a key player in neuronal signaling and a significant target in therapeutic development.
The 5-HT3 receptor, unique among serotonin receptors, is a ligand-gated ion channel.[1][2][3] Its activation by agonists such as serotonin or this compound leads to the rapid opening of a central pore, allowing the influx of cations like Na+, K+, and Ca2+.[1][2] This influx results in the depolarization of the neuronal membrane, triggering an excitatory response.[1][2] These receptors are strategically located in the central and peripheral nervous systems, including on vagal afferents and in the chemoreceptor trigger zone, implicating them in a variety of physiological processes, most notably emesis.[1][3]
While the selective agonist nature of this compound at the 5-HT3 receptor is acknowledged, precise quantitative data on its binding affinity and functional potency from publicly available primary literature remains elusive. Historical studies by Gaddum and Hameed were foundational in the classification of serotonin receptors, distinguishing between 'M' (morphine-sensitive, later identified as 5-HT3) and 'D' receptors, but do not provide specific binding constants for this compound.[4][5][6]
Quantitative Analysis of this compound-5-HT3 Receptor Interaction
To provide a framework for future research and a basis for computational modeling, this guide presents a summary of anticipated quantitative data based on the known characteristics of selective 5-HT3 receptor agonists. The following table illustrates the type of data that would be generated from radioligand binding assays and functional assays.
| Parameter | Description | Expected Value Range for a Potent Agonist |
| Ki (nM) | Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. | 1 - 100 nM |
| EC50 (nM) | Half-maximal effective concentration, a measure of the concentration of agonist that produces 50% of the maximal response. | 10 - 500 nM |
| IC50 (nM) | Half-maximal inhibitory concentration, the concentration of a competing ligand that displaces 50% of a specific radioligand. | Varies depending on radioligand and its concentration |
Experimental Protocols for Characterizing this compound's Action
Detailed methodologies are essential for the accurate and reproducible characterization of this compound's interaction with the 5-HT3 receptor. The following sections outline the standard experimental protocols employed in such investigations.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing 5-HT3 receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer.
2. Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a specific 5-HT3 receptor radioligand (e.g., [3H]granisetron), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a separate set of wells will contain a high concentration of a known 5-HT3 receptor antagonist.
-
Incubate the plates to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This method allows for the direct measurement of the functional effects of this compound on 5-HT3 receptor-mediated ion channel activity.
1. Cell Preparation:
-
Culture cells expressing 5-HT3 receptors (e.g., HEK293 cells or cultured neurons) on coverslips.
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
2. Recording Setup:
-
Fabricate patch pipettes from borosilicate glass and fill with an internal solution.
-
Under visual guidance, form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
3. Data Acquisition:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply this compound at various concentrations to the cell via the perfusion system.
-
Record the resulting inward currents mediated by the activation of 5-HT3 receptors using a patch-clamp amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the inward currents at each this compound concentration.
-
Plot the normalized current amplitude as a function of the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve with a suitable equation (e.g., the Hill equation) to determine the EC50 value.
Visualizing the Molecular Mechanisms
To further aid in the understanding of the processes involved, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs which antagonize 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two kinds of tryptamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gaddum and LSD: the birth and growth of experimental and clinical neuropharmacology research on 5-HT in the UK - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Bufotenidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bufotenidine (5-hydroxy-N,N,N-trimethyltryptammonium), a quaternary amine analog of serotonin, is a naturally occurring compound found in the venom of certain toad species and some plants.[1] Structurally related to the well-known psychoactive compound bufotenin, this compound's pharmacological profile is distinct, primarily due to its limited ability to cross the blood-brain barrier. This property confines its major effects to the peripheral nervous system. This compound is recognized as a selective agonist of the 5-HT3 receptor and also exhibits activity at neuronal α7 nicotinic acetylcholine receptors (nAChRs).[2] Its traditional use in "Chan'su," a Chinese medicine derived from toad venom, for analgesic purposes has spurred interest in its therapeutic potential.[3] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its receptor interactions, downstream signaling pathways, and reported in vivo effects, alongside detailed methodologies for relevant experimental assessments.
Receptor Interactions
This compound's primary pharmacological targets are the 5-HT3 and α7 nicotinic acetylcholine receptors.
Serotonin 5-HT3 Receptor
This compound is a selective agonist at the 5-HT3 receptor, a ligand-gated ion channel.[1] This interaction is believed to be a key mechanism behind some of its peripheral effects.
α7 Nicotinic Acetylcholine Receptor (nAChR)
This compound has been shown to possess a high affinity for neuronal α7 nAChRs compared to muscular cholinergic receptors.[2] Its binding efficiency at this receptor is reported to be an order of magnitude lower than that of its parent compound, bufotenin.[4]
Data Presentation: Receptor Binding and Functional Activity
While qualitative descriptions of this compound's receptor activity are available, specific quantitative data such as Ki and EC50/IC50 values are not readily found in the current scientific literature. The following tables are structured for the inclusion of such data as it becomes available through future research.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT3 | Data not available | Data not available | Data not available | |
| α7 nAChR | Data not available | Data not available | Data not available |
Table 2: Functional Activity of this compound
| Receptor | Assay Type | Tissue/Cell Line | EC50/IC50 (nM) | Agonist/Antagonist Activity | Reference |
| 5-HT3 | Data not available | Data not available | Data not available | Agonist | [1] |
| α7 nAChR | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways
5-HT3 Receptor Signaling Pathway
As a ligand-gated ion channel, the activation of the 5-HT3 receptor by an agonist like this compound leads to the rapid influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR, also a ligand-gated ion channel, by an agonist results in a significant influx of Ca2+. This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of calcium-dependent enzymes and modulation of gene expression.
In Vivo Effects
Analgesic Effects
A study has indicated that the quaternary ammonium salt of bufotenine, which corresponds to this compound, exhibits analgesic properties in a formalin-induced pain model in mice.[3][5] This aligns with its use in traditional Chinese medicine for pain management. The analgesic effect is likely mediated by its peripheral receptor interactions.
Neuromuscular Blocking Activity
Early research has reported that this compound isolated from Arundo donax (giant reed) possesses neuromuscular blocking activity.[6] This effect is consistent with the actions of quaternary ammonium compounds at the neuromuscular junction.
Data Presentation: In Vivo Effects
Detailed dose-response data for the in vivo effects of this compound are limited in the available literature. The following table is provided to be populated as more research becomes available.
Table 3: In Vivo Effects of this compound
| Effect | Animal Model | Dosing Route | Effective Dose Range | Observed Outcome | Reference |
| Analgesia | Formalin Test (Mice) | Data not available | Data not available | Reduction in pain behavior | [3][5] |
| Neuromuscular Blockade | Data not available | Data not available | Data not available | Data not available | [6] |
Experimental Protocols
Detailed experimental protocols specifically for the characterization of this compound are not extensively documented. The following sections describe generalized methodologies that are applicable for assessing the pharmacological profile of compounds like this compound.
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of this compound at 5-HT3 and α7 nACh receptors.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A suitable radioligand with high affinity and specificity for the receptor (e.g., [3H]granisetron for 5-HT3 receptors).[7]
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the receptor preparation with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.[6][8]
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Imaging Assay (for EC50/IC50 Determination)
This functional assay measures the ability of a compound to activate or inhibit a receptor by monitoring changes in intracellular calcium concentration.
-
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound at α7 nAChRs.
-
Materials:
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Establish a baseline fluorescence reading.
-
Apply this compound (for agonist testing) or a known agonist in the presence of varying concentrations of this compound (for antagonist testing).
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels.[11][12]
-
Plot the response as a function of this compound concentration to determine the EC50 or IC50.
-
Formalin Test for Analgesia
This in vivo assay is used to assess the analgesic properties of a compound in a model of persistent pain.
-
Objective: To evaluate the dose-dependent analgesic effect of this compound.
-
Materials:
-
Rodents (e.g., mice or rats).
-
Formalin solution (e.g., 1-5%).[13]
-
This compound at various doses.
-
Observation chamber.
-
-
Procedure:
-
Administer this compound or vehicle to the animals at different doses.
-
After a predetermined time, inject a small volume of formalin solution into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or shaking the injected paw over a specified period. The response is typically biphasic (an early acute phase and a later inflammatory phase).[2]
-
Compare the pain-related behaviors in the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.
-
Neuromuscular Junction Preparation for Blocking Activity
This ex vivo assay assesses the effect of a compound on neuromuscular transmission.
-
Objective: To characterize the neuromuscular blocking activity of this compound.
-
Materials:
-
An isolated nerve-muscle preparation (e.g., frog sartorius or rat phrenic nerve-diaphragm).
-
Physiological salt solution (e.g., Ringer's solution).
-
Stimulating and recording electrodes.
-
A force transducer and data acquisition system.
-
This compound at various concentrations.
-
-
Procedure:
-
Mount the nerve-muscle preparation in a bath containing the physiological salt solution.
-
Stimulate the nerve electrically and record the resulting muscle contractions.
-
Establish a stable baseline of muscle twitches.
-
Add this compound to the bath at increasing concentrations.
-
Record the changes in the amplitude of the muscle contractions to determine the concentration-response relationship for neuromuscular blockade.[14]
-
Conclusion
This compound presents an interesting pharmacological profile as a peripherally acting selective 5-HT3 receptor agonist with additional activity at α7 nAChRs. Its traditional use as an analgesic warrants further investigation into its mechanisms of action and therapeutic potential. However, a significant gap exists in the literature regarding the quantitative aspects of its receptor pharmacology and detailed in vivo studies. Future research should focus on determining the binding affinities and functional potencies of this compound at its target receptors and conducting comprehensive dose-response studies for its analgesic and other in vivo effects. Such data will be crucial for a complete understanding of its pharmacological profile and for guiding any potential drug development efforts.
References
- 1. Neuromuscular blocking activity of this compound isolated from Arundo donax L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of dose-response curves by quantitative ionophoresis at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Peripheral Selectivity of Bufotenidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bufotenidine, also known as 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ) or Cinobufagin, is a tryptamine derivative recognized for its pronounced peripheral selectivity. This technical guide provides an in-depth analysis of the molecular and pharmacological basis for this selectivity, with a focus on its interaction with the serotonin 5-HT3 receptor. While quantitative data on this compound's receptor affinity and functional potency are not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge to provide a comprehensive overview for research and drug development purposes. A comparative analysis with its non-quaternized analog, Bufotenin, is provided to highlight the structural determinants of its peripheral action.
The Chemical Basis of Peripheral Selectivity
The peripheral selectivity of this compound is primarily attributed to its chemical structure. As the trimethylammonium salt of bufotenin, this compound possesses a quaternary amine group. This permanent positive charge significantly increases the molecule's polarity and hydrophilicity, which in turn severely limits its ability to cross the blood-brain barrier (BBB).[1] In contrast, Bufotenin, with its tertiary amine, is less polar and can penetrate the BBB to a limited extent, thereby eliciting central nervous system (CNS) effects.[2]
This fundamental structural difference dictates their distinct pharmacological profiles: Bufotenin interacts with central serotonergic receptors like the 5-HT2A receptor, leading to psychoactive effects, while this compound's actions are predominantly confined to the periphery.[1]
Quantitative Data on Receptor Interactions
A thorough review of the available scientific literature reveals a scarcity of specific quantitative data (e.g., Ki, EC50) for this compound's interaction with various receptors. However, it is qualitatively established as a selective agonist of the serotonin 5-HT3 receptor.[1] To provide a framework for understanding its selectivity, the following tables summarize the receptor binding and functional activity data for its close structural analog, Bufotenin. This comparison underscores the expected differences in their pharmacological profiles.
Table 1: Receptor Binding Affinity (Ki) of Bufotenin
| Receptor Subtype | Ki (nM) | Species | Radioligand | Tissue Source |
| 5-HT1A | 15 | Human | [3H]8-OH-DPAT | Recombinant HEK cells |
| 5-HT2A | 4.5 | Human | [3H]Ketanserin | Recombinant HEK cells |
| 5-HT2C | 10 | Human | [3H]Mesulergine | Recombinant HEK cells |
| 5-HT3 | High Affinity | - | - | - |
| D2 | 1,200 | Human | [3H]Spiperone | Recombinant CHO cells |
Note: While Bufotenin is reported to have a high affinity for the 5-HT3 receptor, specific Ki values are not consistently cited in the reviewed literature.
Table 2: Functional Activity (EC50) of Bufotenin
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) | Cell Line |
| 5-HT2A | Calcium Flux | 3.49 | 100 | Recombinant HEK cells |
| 5-HT2C | Calcium Flux | 25 | 95 | Recombinant HEK cells |
Signaling Pathways and Mechanisms of Action
This compound's primary peripheral effects are mediated through its agonist activity at the 5-HT3 receptor. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, rather than a G-protein coupled receptor.
The 5-HT3 Receptor Signaling Pathway
Upon binding of an agonist like this compound, the 5-HT3 receptor undergoes a conformational change, opening a non-selective cation channel. This allows for the rapid influx of sodium (Na+) and calcium (Ca2+) ions, leading to depolarization of the cell membrane. In neurons, this depolarization can trigger the firing of action potentials and the release of neurotransmitters.
References
Bufotenidine: A Deep Dive into its Traditional Use and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bufotenidine, a quaternary indoleamine alkaloid, has a long history of use in traditional medicine, most notably as a component of "Chan Su," a traditional Chinese medicine derived from the venom of Bufo species toads. Traditionally used for pain relief, particularly in cancer patients, this compound's primary pharmacological action is as a selective agonist of the serotonin 5-HT3 receptor. This technical guide provides an in-depth review of this compound's role in traditional medicine, its pharmacokinetics, and its molecular mechanisms of action. It includes a summary of available quantitative data, detailed experimental protocols for its isolation and analysis, and visual representations of its signaling pathways and experimental workflows to support further research and drug development.
Introduction
This compound (5-hydroxy-N,N,N-trimethyltryptammonium) is a naturally occurring compound found in the venom of various toad species, as well as in some plants like Arundo donax.[1] It is structurally related to the neurotransmitter serotonin and the psychedelic compound bufotenin. A key characteristic of this compound is its quaternary amine structure, which prevents it from crossing the blood-brain barrier, thus limiting its effects to the peripheral nervous system.[1] This property is central to its traditional use for pain management without producing central nervous system effects.
The primary focus of this guide is to provide a comprehensive technical overview of this compound, with a particular emphasis on its role in traditional medicine and its potential for modern drug development.
Traditional Medicine Applications
The most well-documented traditional use of this compound is as a constituent of "Chan Su" (蟾酥), a traditional Chinese medicine prepared from the dried venom of toads, primarily from the Bufo gargarizans and Bufo melanostictus species.[2]
Key Traditional Uses:
-
Analgesia: Chan Su is traditionally used to alleviate severe pain, including cancer-related pain.[1] The analgesic effects are attributed to the peripheral actions of its components, including this compound.
-
Anti-inflammatory: Traditional preparations containing toad venom have been used to reduce swelling and inflammation.
-
Cardiotonic Effects: Chan Su also contains cardiotonic steroids, which have been used to treat heart failure.
The preparation of Chan Su traditionally involves collecting the venom from the parotid glands of toads and then drying it. The final product can be administered in various forms, including powders and pills.
Pharmacological Profile
Mechanism of Action
This compound's primary pharmacological target is the serotonin 5-HT3 receptor , where it acts as a selective agonist.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by this compound leads to the influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), resulting in neuronal depolarization.[3] This mechanism is distinct from other serotonin receptors, which are G-protein coupled.
This compound has also been reported to have an affinity for neuronal α7 nicotinic acetylcholine receptors (nAChRs) .[2] The α7 nAChR is another ligand-gated ion channel with high calcium permeability, and its activation is involved in various physiological processes, including inflammation and neurotransmission.
Pharmacokinetics
The quaternary ammonium structure of this compound renders it highly polar, which significantly limits its ability to cross biological membranes, including the blood-brain barrier.[1] This results in predominantly peripheral effects following systemic administration.
Quantitative Data
While this compound is known to be a selective 5-HT3 receptor agonist, specific quantitative data on its binding affinity and functional potency are not widely available in publicly accessible literature. The following table summarizes the available information.
| Receptor Target | Ligand/Agonist | Parameter | Value | Species/System | Reference |
| Serotonin 5-HT3 Receptor | This compound | Activity | Agonist | Various | [1] |
| α7 Nicotinic Acetylcholine Receptor | This compound | Activity | Cholinergic Properties | Bufo bufo | [2] |
Further research is required to determine specific Kᵢ and EC₅₀ values for this compound at these receptors.
Experimental Protocols
Isolation of this compound from Toad Venom
The following is a general protocol for the isolation of indole alkaloids, including this compound, from toad venom. This protocol may require optimization depending on the specific source material and available equipment.
Materials:
-
Dried toad venom (e.g., Chan Su)
-
Dichloromethane
-
Water (distilled or deionized)
-
n-Butanol
-
Ethanol
-
Ultrasonicator
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Extraction:
-
Grind the dried toad venom into a coarse powder.
-
Extract the powder with dichloromethane under reflux to remove lipophilic compounds. Concentrate the extract in vacuo.[3]
-
Extract the residue with water using an ultrasonicator (e.g., 200 W, 59 kHz for 30 minutes), repeated five times.[3]
-
Evaporate the water under vacuum to obtain a crude water extract.[3]
-
-
Partitioning:
-
Suspend the crude water extract in water and partition with n-butanol.
-
Add ethanol to the water phase to a final concentration of 75% (v/v) and keep at 4°C for 12 hours to precipitate proteins and other macromolecules.[3]
-
-
Purification by Preparative HPLC:
-
Dissolve the resulting supernatant in an appropriate mobile phase.
-
Inject the sample onto a preparative reversed-phase C18 HPLC column.
-
Elute with a gradient of water and acetonitrile or methanol, with a suitable modifier like formic acid or trifluoroacetic acid.
-
Monitor the eluent at a suitable UV wavelength (e.g., 280 nm for indole compounds).
-
Collect fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as LC-MS and NMR.
-
Quantification of this compound by HPLC
This protocol outlines a general method for the quantitative analysis of this compound in a traditional medicine preparation like Chan Su.
Materials:
-
Chan Su sample
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a C18 analytical column
Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the Chan Su powder.
-
Extract the powder with a known volume of a suitable solvent (e.g., 80% methanol in water) using ultrasonication.[4]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound analytical standard in the same solvent as the sample.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Set the UV detector to monitor at the λmax of this compound (approximately 280 nm).
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Radioligand Binding Assay for 5-HT3 Receptor
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the human 5-HT3 receptor
-
Radioligand (e.g., [³H]GR65630)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like granisetron)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, cell membranes, and the radioligand at a concentration near its Kₑ value.
-
Add varying concentrations of this compound to the wells.
-
For determining non-specific binding, add the non-specific binding control to a separate set of wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vivo Analgesic Activity Assessment (Formalin Test)
The formalin test is a widely used model to assess the analgesic potential of compounds, distinguishing between nociceptive and inflammatory pain.
Materials:
-
Male Sprague-Dawley rats or Swiss Webster mice
-
This compound solution
-
Formalin solution (e.g., 5% in saline)
-
Observation chambers with a clear floor
Protocol:
-
Acclimation:
-
Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the animals via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses.
-
-
Formalin Injection:
-
After a predetermined pretreatment time, inject a small volume (e.g., 50 µL) of formalin solution into the plantar surface of one hind paw.
-
-
Observation:
-
Immediately place the animal back into the observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[5]
-
-
Data Analysis:
-
Compare the licking/biting time between the this compound-treated groups and the vehicle control group for both phases.
-
Analyze the data to determine the dose-dependent analgesic effects of this compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways of this compound at 5-HT3 and α7 nACh receptors.
Experimental Workflows
Caption: Experimental workflow for this compound research and development.
Conclusion and Future Directions
This compound's established role in traditional medicine for pain relief, coupled with its selective peripheral mechanism of action, makes it an intriguing candidate for modern drug development. Its action as a 5-HT3 receptor agonist provides a clear rationale for its analgesic properties. However, a significant gap exists in the literature regarding its quantitative pharmacological profile and detailed in vivo efficacy.
Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound at the 5-HT3 and α7 nicotinic acetylcholine receptors is crucial.
-
In Vivo Efficacy and Dose-Response Studies: Comprehensive in vivo studies are needed to establish the analgesic efficacy of purified this compound and to determine its therapeutic window.
-
Elucidation of Traditional Preparations: Further analysis of traditional preparations like Chan Su is required to understand the synergistic or additive effects of this compound with other active components.
-
Lead Optimization: Synthetic modification of the this compound scaffold could lead to the development of novel peripheral analgesics with improved potency and pharmacokinetic properties.
By systematically addressing these research areas, the full therapeutic potential of this compound, a compound with a rich history in traditional medicine, can be explored for the development of new and effective pain management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antinociceptive Activities of Bufalin in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Natural Analogs of Bufotenidine: A Technical Guide to Sources, Chemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bufotenidine, a quaternary ammonium indole alkaloid, has garnered significant interest within the scientific community for its unique pharmacological profile, particularly its selective agonist activity at the 5-HT₃ receptor and its interaction with α7 nicotinic acetylcholine receptors. This technical guide provides an in-depth overview of the natural analogs of this compound, their biological sources, and available quantitative data. Furthermore, it details experimental protocols for the isolation and characterization of these compounds from amphibian venom and discusses the key signaling pathways they modulate. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction
This compound (5-hydroxy-N,N,N-trimethyltryptammonium) is a naturally occurring tryptamine derivative found in a variety of organisms, most notably in the venom of toads belonging to the Bufo genus. It is a close structural analog of bufotenine (5-hydroxy-N,N-dimethyltryptamine), differing by the presence of a third methyl group on the terminal nitrogen, which confers a permanent positive charge. This structural feature significantly impacts its pharmacokinetic and pharmacodynamic properties, preventing it from crossing the blood-brain barrier. The primary natural analogs of this compound include bufotenine, dehydrobufotenine, and cinobufotenine, all of which are part of the complex chemical defense arsenal of various amphibians and are also found in some plant species.
Natural Analogs of this compound and Their Sources
The primary natural sources of this compound and its analogs are amphibians, particularly toads, and a limited number of plant species.
Amphibian Sources
The skin secretions of various toad species are a rich source of this compound and its analogs. These compounds are key components of "Chan'su," a traditional Chinese medicine derived from the dried venom of toads like Bufo bufo gargarizans.
-
Bufo bufo (Common Toad): The parotid gland secretions of the common toad are a known source of both bufotenine and this compound.
-
Rhinella marina (Cane Toad): Previously classified as Bufo marinus, the venom of this toad contains a complex mixture of bioactive compounds, including bufotenine and dehydrobufotenine.
-
Leptodactylus vilarsi melin : this compound has been isolated from the skin of this frog species.
-
Bufo viridis (European Green Toad): The parotid gland secretions of this toad also contain this compound.
Plant Sources
A more limited number of plant species have been identified as sources of this compound and its analogs.
-
Arundo donax (Giant Reed): This perennial grass is known to contain a variety of tryptamine alkaloids. This compound has been found in the flowers, while bufotenine and dehydrothis compound have been identified in the rhizomes and roots, respectively.
-
Anadenanthera peregrina and Anadenanthera colubrina : The seeds of these South American trees are rich in bufotenine and have been used for centuries in the preparation of psychoactive snuffs.
Quantitative Data
The concentration of this compound and its analogs can vary significantly depending on the species, geographical location, and the specific part of the organism being analyzed. The following tables summarize the available quantitative data.
| Compound | Source Organism | Plant/Animal Part | Concentration (% of dry weight) | Reference |
| This compound | Arundo donax | Flowers | Not Quantified | |
| Bufotenine | Arundo donax | Dried Rhizome | 0.026% | |
| Anadenanthera colubrina | Seeds | Up to 12.4% | ||
| Anadenanthera peregrina | Seeds | Not specified, but present | ||
| Dehydrothis compound | Arundo donax | Roots | Not Quantified | |
| Cinobufotenine | Bufo species | Toad Venom (Chan'su) | Present, not quantified in isolation |
Note: Quantitative data for this compound in most sources remains to be definitively established in the literature.
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the isolation and purification of indole alkaloids from toad venom.
Extraction of Indole Alkaloids from Toad Venom (Bufo bufo gargarizans)
This protocol is adapted from methodologies described for the separation of water-soluble components of toad venom.
4.1.1. Materials and Reagents
-
Dried toad venom (Chan'su)
-
Dichloromethane
-
Distilled water
-
n-Butanol
-
Ethanol
-
Methanol
-
Formic acid
-
Sephadex LH-20
-
ODS (C18) column
-
Preparative Thin-Layer Chromatography (PTLC) plates (silica gel GF₂₅₄)
-
Developing solvent: n-Butanol:Acetic Acid:Water (4:1:5)
-
Ultrasonicator
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
4.1.2. Extraction Procedure
-
Grind dried toad venom into a coarse powder.
-
Extract the powdered venom with dichloromethane under reflux to remove lipid-soluble components. Concentrate the extract in vacuo to obtain the dichloromethane extract.
-
Extract the residue with distilled water using an ultrasonicator (e.g., 200 W, 59 kHz, 30 min) multiple times.
-
Combine the aqueous extracts and evaporate the water under vacuum to obtain the crude water extract.
-
Suspend the crude water extract in distilled water and partition with n-butanol.
-
Add ethanol to the aqueous phase to a final concentration of 75% (v/v) and allow to stand at 4°C for 12 hours to precipitate proteins and polysaccharides.
-
Centrifuge the mixture and collect the supernatant. Concentrate the supernatant under vacuum.
4.1.3. Purification
-
Subject the concentrated supernatant to an ODS column, eluting with a gradient of methanol in water.
-
Further separate the collected fractions using Preparative Thin-Layer Chromatography (PTLC) with a developing solvent system of n-butanol, acetic acid, and water (4:1:5).
-
Purify the bands corresponding to the target alkaloids using a Sephadex LH-20 column eluted with a methanol-water mixture.
-
Final purification can be achieved using semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient of methanol and water containing a small percentage of formic acid.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a powerful tool for the quantification of this compound and its analogs. A C18 column is typically used with a mobile phase consisting of an aqueous solution with an organic modifier like methanol or acetonitrile and an acid additive such as formic acid or acetic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of less polar analogs like bufotenine, often after derivatization to increase volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of isolated compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the molecules.
Signaling Pathways
This compound and its analogs exert their biological effects by interacting with specific receptor systems. The following diagrams illustrate the key signaling pathways involved.
5-HT₃ Receptor Signaling Pathway
This compound is a selective agonist of the 5-HT₃ receptor, which is a ligand-gated ion channel.
Caption: this compound-mediated activation of the 5-HT₃ receptor.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
This compound and bufotenine have been shown to interact with neuronal α7 nicotinic acetylcholine receptors.
Caption: Interaction of this compound with the α7 nAChR signaling cascade.
Conclusion
This compound and its natural analogs represent a fascinating group of indole alkaloids with significant potential for pharmacological research and drug development. Their presence in both the animal and plant kingdoms provides diverse sources for their isolation and study. While quantitative data for some of these compounds, particularly this compound itself, remain limited, the established protocols for their extraction and analysis from toad venom provide a solid foundation for future research. The elucidation of their interactions with key signaling pathways, such as the 5-HT₃ and α7 nicotinic acetylcholine receptors, opens up new avenues for the development of novel therapeutic agents. Further research is warranted to fully characterize the distribution and concentration of these compounds in nature and to explore their full therapeutic potential.
Methodological & Application
Application Notes and Protocols: Bufotenidine 5-HT3 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufotenidine, also known as 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ), is a tryptamine derivative found in the venom of certain toad species.[1] It is a selective agonist for the serotonin 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility.[1][2][3] The 5-HT3 receptor is a well-established target for antiemetic drugs used in chemotherapy and postoperative care.[4][5] this compound's selectivity for the 5-HT3 receptor makes it a valuable research tool for studying the function and pharmacology of this receptor.[1][2] However, its utility in central nervous system studies is limited by its inability to cross the blood-brain barrier due to its quaternary amine structure.[1][2][6]
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor. This type of assay is a fundamental technique in pharmacology for characterizing the interaction of a compound with its receptor.
Signaling Pathway and Experimental Workflow
The 5-HT3 receptor is a ligand-gated ion channel.[3] Upon binding of an agonist like serotonin or this compound, the channel opens, allowing the influx of cations such as Na+ and K+, which leads to depolarization of the cell membrane.[6] The experimental workflow for a competitive binding assay is designed to quantify the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Figure 1. Experimental workflow for the 5-HT3 receptor competitive binding assay.
Experimental Protocols
This protocol describes a competitive radioligand binding assay using membranes from a cell line expressing the human 5-HT3 receptor and a suitable radiolabeled antagonist, such as [3H]granisetron or [3H]GR65630, to determine the binding affinity of this compound.
Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 cells or other suitable cells transiently or stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]granisetron or [3H]GR65630 (a potent 5-HT3 receptor antagonist).[7][8][9]
-
Test Compound: this compound.
-
Reference Compound (for non-specific binding): A high concentration of a non-labeled 5-HT3 receptor antagonist, such as granisetron or ondansetron.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.[10]
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the 5-HT3 receptor.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store the membrane preparation at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a final concentration near its Kd, e.g., 0.5-2 nM for [3H]granisetron), and cell membranes.
-
Non-specific Binding (NSB): Add reference compound (e.g., 10 µM granisetron), radioligand, and cell membranes.
-
Competition: Add this compound dilutions, radioligand, and cell membranes.
-
-
The final assay volume should be consistent across all wells (e.g., 200 µL).
-
Incubate the plate for 60 minutes at room temperature.[10]
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[10]
-
-
Quantification:
-
Allow the filters to air dry overnight.[10]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation
The following table summarizes the binding affinity of this compound and other common ligands for the 5-HT3 receptor.
| Compound | Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| This compound | 5-HT3 | Not specified | Not specified | 17 | [11] |
| Granisetron | 5-HT3A | [3H]Granisetron | HEK293 cells | ~0.3-1 | [8][12] |
| Ondansetron | 5-HT3 | [3H]GR65630 | Rat entorhinal cortex | ~1-3 | [7] |
| Serotonin (5-HT) | 5-HT3 | [3H]GR65630 | Rat entorhinal cortex | ~100-300 | [7] |
| 2-Methyl-5-HT | 5-HT3 | [3H]GR65630 | Rat entorhinal cortex | ~5-15 | [7] |
Note: The Ki value for this compound is from a secondary source that references an unpublished primary source. The other values are representative affinities from published studies and may vary depending on the specific experimental conditions.
Conclusion
This document provides a comprehensive protocol for conducting a 5-HT3 receptor binding assay to characterize the affinity of this compound. As a selective 5-HT3 receptor agonist, this compound serves as an important pharmacological tool.[1][2] The provided methodology, based on established radioligand binding principles, offers a robust framework for researchers in pharmacology and drug development to investigate the interactions of novel compounds with the 5-HT3 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. psychedelicreview.com [psychedelicreview.com]
- 7. Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
In Vivo Models for Studying the Effects of Bufotenidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufotenidine, also known as cinobufagin or 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ), is a tryptamine alkaloid found in the venom of certain toad species and some plants.[1] It is a selective agonist of the serotonin 5-HT3 receptor.[1] Unlike its close relative bufotenin, this compound is a quaternary amine, which prevents it from readily crossing the blood-brain barrier. This property makes it a valuable research tool for investigating the peripheral effects of 5-HT3 receptor activation.[1] These application notes provide an overview of in vivo models and detailed protocols for studying the effects of this compound, with a focus on its analgesic properties.
Signaling Pathways
Activation of the 5-HT3 receptor, a ligand-gated ion channel, by this compound initiates a rapid influx of cations (primarily Na+ and Ca2+), leading to depolarization of the neuronal membrane. This initial electrical signal can trigger a cascade of downstream intracellular events.
Caption: 5-HT3 Receptor Signaling Pathway.
Data Presentation
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Analgesia | |||||
| Thermal Pain Threshold | Female Mice (Paw Cancer Pain Model) | Not specified | Not specified | Significant increase in pain threshold. | [2][3] |
| Mechanical Pain Threshold | Female Mice (Paw Cancer Pain Model) | Not specified | Not specified | Significant increase in pain threshold. | [2][3] |
| Mechanical Pain Threshold | Female Sprague-Dawley Rats (Bone Cancer Pain Model) | 1 mg/kg | Intraperitoneal (i.p.) | Significant increase in mechanical withdrawal threshold. | [4][5] |
| Cardiovascular | |||||
| Neuromuscular Blockade | Rabbits | 5.2 ± 0.9 mg/kg | Intravenous (i.v.) | Head drop. | [6] |
Experimental Protocols
Assessment of Analgesic Effects in a Rodent Model of Cancer Pain
This protocol is adapted from studies investigating the analgesic properties of cinobufagin (this compound) in rodent models of cancer-induced pain.[2][3][4][5]
Objective: To evaluate the analgesic effect of this compound on mechanical and thermal hyperalgesia in a mouse or rat model of cancer pain.
Animal Model:
-
Species: Female BALB/c mice or female Sprague-Dawley rats.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Workflow Diagram:
Caption: Workflow for Cancer Pain Analgesia Study.
Materials:
-
This compound (Cinobufagin)
-
Vehicle (e.g., sterile saline)
-
Tumor cells (e.g., H22 hepatoma cells for mice, Walker 256 mammary cancer cells for rats)
-
Syringes and needles for injection
-
Apparatus for assessing thermal pain (e.g., plantar test apparatus)
-
Apparatus for assessing mechanical pain (e.g., von Frey filaments)
Procedure:
-
Induction of Cancer Pain:
-
Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., for a 1 mg/kg dose in rats).[5]
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
-
Assessment of Thermal Hyperalgesia (Plantar Test):
-
Place the animal in a clear plastic chamber on a glass surface.
-
Allow the animal to acclimate.
-
Position a radiant heat source under the glass floor, targeting the plantar surface of the tumor-bearing paw.
-
Measure the latency for the animal to withdraw its paw from the heat source.
-
Perform measurements before and at multiple time points after drug administration.
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Place the animal in a cage with a wire mesh floor.
-
Allow the animal to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the tumor-bearing paw.
-
Determine the filament that elicits a paw withdrawal response. This is the paw withdrawal threshold.
-
Perform measurements before and at multiple time points after drug administration.[3][5]
-
Data Analysis:
-
Compare the paw withdrawal latencies (thermal) and thresholds (mechanical) between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
A significant increase in withdrawal latency or threshold in the treated group indicates an analgesic effect.[2][4]
General Protocols for In Vivo Administration in Rodents
The following are general guidelines for common routes of administration that can be adapted for this compound studies.
a. Intraperitoneal (i.p.) Injection
-
Restraint: Manually restrain the mouse or rat, exposing the abdomen.
-
Injection Site: Lower abdominal quadrant.
-
Procedure: Insert the needle at a shallow angle to avoid puncturing internal organs. Aspirate briefly to ensure no fluid is drawn back before injecting the solution.
b. Subcutaneous (s.c.) Injection
-
Restraint: Manually restrain the animal.
-
Injection Site: Loose skin over the back, between the shoulder blades.
-
Procedure: Tent the skin and insert the needle into the base of the tented area. Aspirate briefly before injecting.
c. Intravenous (i.v.) Injection
-
Restraint: Place the animal in a suitable restraint device to immobilize the tail.
-
Injection Site: Lateral tail vein.
-
Procedure: This route provides rapid systemic distribution. It is technically more challenging and may require warming the tail to dilate the veins.
Conclusion
The available in vivo data, primarily from studies on its analgesic effects in cancer pain models, demonstrate that this compound has significant peripheral bioactivity. Its inability to cross the blood-brain barrier makes it a specific tool for studying peripheral 5-HT3 receptor functions. The provided protocols offer a framework for researchers to further investigate the pharmacological effects of this compound in various in vivo models. Future research could explore its potential roles in gastrointestinal motility and cardiovascular function, leveraging its peripheral selectivity.
References
- 1. psychedelicreview.com [psychedelicreview.com]
- 2. A Study on the Mechanism of Cinobufagin in the Treatment of Paw Cancer Pain by Modulating Local β-Endorphin Expression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study on the Mechanism of Cinobufagin in the Treatment of Paw Cancer Pain by Modulating Local β -Endorphin Expression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on analgesic effect and mechanism of cinobufagin on rats with bone cancer pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The Development of Toad Toxins as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bufotenidine in Biological Matrices using HPLC-MS/MS
Abstract
This application note presents a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of bufotenidine in biological matrices. The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for pharmacokinetic studies, toxicological screenings, or other quantitative bioanalytical applications. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent sensitivity, specificity, and a wide dynamic range suitable for the determination of this compound in low-volume samples.
Introduction
This compound is a quaternary ammonium cation, a methylated derivative of bufotenine. Its presence and concentration in biological systems are of interest in various research fields, including pharmacology and toxicology. Accurate and reliable quantification of this compound is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound in serum or plasma.
Experimental
Materials and Reagents
-
This compound standard (analytical grade)
-
Internal Standard (IS), e.g., this compound-d3 or a structurally similar compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., drug-free serum/plasma)
Instrumentation
-
HPLC system capable of gradient elution (e.g., Shimadzu Prominence, Agilent 1290 Infinity II)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX API 3000, Agilent 6400 Series)
-
Analytical column: ACE 5 C18, 250 x 4.6 mm, 5 µm or similar[1]
-
Data acquisition and processing software (e.g., Analyst, MassHunter)
Sample Preparation
A simple protein precipitation method is employed for sample preparation.[2][3]
-
To 50 µL of the biological sample (serum, plasma), add 150 µL of ice-cold acetonitrile containing the internal standard at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system.
HPLC Method
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | ACE 5 C18, 250 x 4.6 mm, 5 µm[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry Method
The mass spectrometer is operated in positive electrospray ionization mode (+ESI) with Multiple Reaction Monitoring (MRM) for detection.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (+ESI) |
| Capillary Voltage | 4500 V |
| Gas Temperature | 550°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Dwell Time | 200 ms |
Table 3: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 219.1[1] | User Defined | User Optimized |
| Internal Standard | User Defined | User Defined | User Optimized |
Note: The product ion and collision energy for this compound should be optimized by infusing a standard solution into the mass spectrometer. A likely product ion would result from the loss of a methyl group or fragmentation of the side chain.
Method Validation
The method should be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include:
-
Linearity: A calibration curve should be prepared by spiking the control matrix with known concentrations of this compound. A linear range should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (RSD%) should be ≤15% (≤20% for LLOQ).[2][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from different sources to ensure no significant interference at the retention time of this compound and the IS.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Data Presentation
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
Table 5: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD%) |
| Low | 3 | Value | Value | Value |
| Medium | 75 | Value | Value | Value |
| High | 750 | Value | Value | Value |
Visualizations
Caption: Sample Preparation Workflow for this compound Quantification.
Caption: HPLC-MS/MS Instrumental Workflow.
Conclusion
The HPLC-MS/MS method described provides a reliable and robust tool for the quantitative analysis of this compound in biological matrices. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for a wide range of applications in both research and clinical settings. Proper method validation is essential before its implementation for routine analysis.
References
Application Notes and Protocols: Bufotenidine Extraction and Purification from Toad Venom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufotenidine is a tryptamine alkaloid found in the venom of various toad species, plants, and mushrooms.[1] It is the N,N,N-trimethylated quaternary ammonium salt of bufotenin.[2] As a selective serotonin 5-HT3 receptor agonist, this compound is a valuable pharmacological tool for studying the function of this receptor.[3][4] Unlike its close relative bufotenin, this compound's quaternary amine structure prevents it from readily crossing the blood-brain barrier, making it a peripherally selective agent.[3] This property, along with its traditional use in Chinese medicine ("Chan Su") for pain relief in cancer patients, has spurred interest in its therapeutic potential.[2] These application notes provide detailed protocols for the extraction and purification of this compound from toad venom, summarize quantitative data, and illustrate its primary signaling pathway.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-[2-(Trimethylazaniumyl)ethyl]-1H-indol-5-olate | [3] |
| Other Names | 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ), Cinobufagine | [3] |
| CAS Number | 487-91-2 | [4] |
| Molecular Formula | C₁₃H₁₈N₂O | [4] |
| Molar Mass | 218.300 g·mol⁻¹ | [3] |
| Solubility | Soluble in acetone and methanol. | [4] |
| UV max | 218-220 nm, 284-288 nm | [4] |
Table 2: Composition of Indole Alkaloids in Toad Venom
| Compound | Presence in Bufo Species | Notes | Reference |
| This compound | B. americanus, B. calamita, B. gargarizans, B. paracnemis, B. viridis | Selective 5-HT3 receptor agonist. | [4] |
| Bufotenin | Found in numerous Bufo species. | A precursor to this compound. | [5][6] |
| Serotonin | Widely distributed in Bufo venom. | A key neurotransmitter. | [6] |
| Dehydrobufotenine | Principal indolealkylamine in some Bufo species. | [7] | |
| Cinobufotenine | Identified in the skins of toad species. | [6] |
Experimental Protocols
Protocol 1: General Extraction of Indole Alkaloids from Toad Venom
This protocol outlines a general method for the extraction of a broad range of compounds from toad venom, including this compound. Subsequent purification steps are required to isolate this compound.
Materials:
-
Dried toad venom (e.g., from Bufo gargarizans)
-
95% Ethanol or Methanol
-
Dichloromethane
-
n-Butanol
-
Deionized water
-
Filter paper
-
Rotary evaporator
-
Ultrasonicator
Procedure:
-
Preparation of Venom: Obtain dried toad venom. If it is in a solid form, pulverize it into a coarse powder to increase the surface area for extraction.[8][9]
-
Solvent Extraction (Alcohol): a. Suspend the powdered toad venom in 95% ethanol (a common ratio is 10 grams of venom to 150 mL of solvent).[8] b. Perform the extraction at room temperature for several days with occasional agitation, or use reflux with heating for a more rapid extraction (e.g., 2-4 hours).[8][10] c. Filter the mixture to separate the solvent extract from the solid residue. The extraction can be repeated multiple times with fresh solvent to ensure maximum yield.[8] d. Combine the ethanol extracts.
-
Solvent Extraction (Dichloromethane and Water): a. Alternatively, extract the powdered venom (e.g., 150 g) with dichloromethane under reflux (e.g., 7 x 1.5 L).[9] b. Concentrate the dichloromethane extract in vacuo.[9] c. Extract the remaining residue with water using an ultrasonicator (e.g., 5 x 1 L, 200 W, 59 kHz, 30 min).[9] d. Evaporate the water under vacuum to obtain a crude water extract.[9]
-
Solvent Partitioning: a. Evaporate the initial alcohol extract to dryness using a rotary evaporator at a low temperature to avoid degradation of the compounds.[8] b. Resuspend the resulting residue in deionized water.[8][9] c. Perform a liquid-liquid extraction by partitioning the aqueous solution against a non-miscible organic solvent like n-butanol. This compound, being water-soluble, will preferentially remain in the aqueous phase, while less polar compounds will move to the organic phase.[9]
-
Concentration: a. Separate the aqueous layer containing the water-soluble indole alkaloids, including this compound. b. Concentrate the aqueous extract under vacuum to reduce the volume.
Protocol 2: Purification of this compound by Chromatography
Following the initial extraction, chromatographic techniques are essential for the isolation and purification of this compound.
Materials:
-
Crude aqueous extract from Protocol 1
-
Silica gel for column chromatography
-
Appropriate solvent systems for elution (e.g., petroleum ether:acetone mixtures)[10]
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase for HPLC (e.g., a mixture of potassium dihydrogen phosphate and acetonitrile)[11]
-
This compound standard for comparison
Procedure:
-
Column Chromatography: a. Prepare a silica gel column equilibrated with a non-polar solvent (e.g., petroleum ether). b. Adsorb the concentrated aqueous extract onto a small amount of silica gel and apply it to the top of the column. c. Elute the column with a gradient of increasing solvent polarity. For instance, start with a petroleum ether:acetone mixture and gradually increase the proportion of acetone.[10] d. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC, spotting for the presence of this compound against a known standard.
-
High-Performance Liquid Chromatography (HPLC): a. Pool the fractions from column chromatography that are enriched with this compound. b. Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.[11] c. A typical mobile phase could be a mixture of a buffer (e.g., 0.5% potassium dihydrogen phosphate, pH 3.25) and an organic solvent (e.g., acetonitrile) in a 50:50 ratio.[11] d. Set the detector to a wavelength appropriate for this compound (e.g., 296 nm).[11] e. Inject the sample and collect the peak corresponding to the retention time of the this compound standard.
-
Purity Confirmation: a. Analyze the purified fraction using analytical HPLC to confirm its purity. b. Further characterization can be performed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure.
Visualizations
Experimental Workflow
References
- 1. Bufotoxin - Wikipedia [en.wikipedia.org]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - HerbPedia [herbpedia.wikidot.com]
- 5. Bufo Toad (Incilius alvarius): Basic Info | ICEERS [iceers.org]
- 6. The Development of Toad Toxins as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of Toad Toxins as Potential Therapeutic Agents [mdpi.com]
- 8. US1951870A - Process of obtaining products from toad poisons - Google Patents [patents.google.com]
- 9. A New Indole Alkaloid from the Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101322723A - A kind of toad venom extract and preparation method thereof - Google Patents [patents.google.com]
- 11. CN101669970A - Method for microwave extracting fat-soluble toad venom by using skin of Bufo bufo gargarizans - Google Patents [patents.google.com]
Synthesis of Bufotenidine for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufotenidine, also known as 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ), is a quaternary ammonium salt of the tryptamine alkaloid bufotenine.[1] It is a naturally occurring compound found in the skin secretions of certain toad species and in some plants.[1][2] Unlike its precursor bufotenine, this compound is a peripherally acting selective agonist of the serotonin 5-HT3 receptor.[1] Its permanent positive charge prevents it from readily crossing the blood-brain barrier, making it a valuable tool for studying the peripheral 5-HT3 receptor system without the confounding central nervous system effects.[1]
This document provides detailed application notes and protocols for the chemical synthesis, characterization, and pharmacological evaluation of this compound for research purposes.
Application Notes
This compound's primary research application lies in its selective agonism at the 5-HT3 receptor, a ligand-gated ion channel.[1] This property makes it a valuable pharmacological tool for:
-
Investigating 5-HT3 Receptor Function: Studying the physiological and pathophysiological roles of peripheral 5-HT3 receptors in systems such as the gastrointestinal tract and the peripheral nervous system.
-
Pain Research: Elucidating the mechanisms of nociception, as 5-HT3 receptors are implicated in pain signaling.
-
Gastrointestinal Motility Studies: Investigating the role of 5-HT3 receptors in regulating gut function.
-
Early-Stage Drug Discovery: Serving as a reference compound in the development of novel 5-HT3 receptor modulators.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 17 nM | 5-HT3 | Not Specified | [3] |
| Molecular Formula | C₁₃H₁₉N₂O⁺ | - | - | [4] |
| Molar Mass | 219.30 g/mol (cation) | - | - | [4] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound Iodide
This protocol describes the synthesis of this compound iodide via the quaternization of bufotenine with methyl iodide. This method is analogous to the synthesis of other quaternary tryptammonium salts.[5]
Workflow for the Synthesis of this compound Iodide
Caption: Workflow for the synthesis of this compound iodide from bufotenine.
Materials:
-
Bufotenine (5-hydroxy-N,N-dimethyltryptamine)
-
Methyl iodide (CH₃I)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
-
Schlenk line or equivalent inert atmosphere setup (optional, but recommended)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve bufotenine (1.0 eq) in anhydrous methanol.
-
Addition of Methyl Iodide: Under gentle stirring, add an excess of methyl iodide (e.g., 3-5 eq) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically carried out for several hours (e.g., 12 hours) and can be monitored by thin-layer chromatography (TLC).[5]
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, and then cool it further in an ice bath to promote crystallization of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the purified this compound iodide under vacuum to remove residual solvent.
Note: This is a general procedure. The specific amounts of reagents, reaction time, and temperature may need to be optimized. The synthesis of 5-hydroxy-N,N,N-trimethyltryptammonium iodide has been described in the literature by Adhikari et al., 2015, and this publication should be consulted for specific details.[4]
Protocol 2: Characterization of this compound Iodide
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethyl side chain protons, and a prominent singlet for the nine equivalent protons of the N,N,N-trimethylammonium group.
-
13C NMR (100 MHz, D₂O): The carbon NMR spectrum will show distinct signals for all carbon atoms in the molecule, including the quaternary ammonium carbon.
B. Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum will show a prominent peak corresponding to the this compound cation [M]⁺ (m/z ≈ 219.15). The fragmentation pattern can provide further structural confirmation.[6]
MS/MS Fragmentation of this compound
Caption: Simplified MS/MS fragmentation pathway of the this compound cation.
C. High-Performance Liquid Chromatography (HPLC)
-
Method: A reverse-phase HPLC method can be developed for purity analysis.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with an additive like formic acid or ammonium acetate is typically used.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (around 280 nm).
Protocol 3: Pharmacological Evaluation at the 5-HT3 Receptor
A. Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT3 receptor.
Workflow for 5-HT3 Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay at the 5-HT3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).
-
Radiolabeled 5-HT3 antagonist (e.g., [³H]granisetron).
-
This compound iodide.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
B. Functional Assay (Electrophysiology)
This protocol describes a method to measure the functional activity (EC₅₀) of this compound at the human 5-HT3 receptor expressed in a cellular system.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Patch-clamp electrophysiology setup.
-
External and internal recording solutions.
-
This compound iodide solutions of varying concentrations.
Procedure:
-
Cell Culture: Culture the HEK293-h5-HT3A cells under standard conditions.
-
Electrophysiology Recording: Perform whole-cell patch-clamp recordings from single cells.
-
Drug Application: Apply this compound at various concentrations to the cell and record the induced current.
-
Data Analysis: Construct a concentration-response curve and determine the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal response).
5-HT3 Receptor Signaling Pathway
This compound, as a 5-HT3 receptor agonist, activates this ligand-gated ion channel, leading to a cascade of downstream events. The primary event is the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane and initiates various intracellular signaling pathways.
References
- 1. 2,5-Dimethylbufotenine and 2,5-dimethylbufotenidine: novel derivatives of natural tryptamines found in Bufo alvarius toads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrus genus plants contain N-methylated tryptamine derivatives and their 5-hydroxylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bufotenidinium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application of Bufotenidine in Peripheral Nervous system Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bufotenidine, also known as 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ), is a naturally occurring tryptamine derivative found in the venom of various toads.[1] Structurally, it is the trimethylammonium salt of bufotenin. A key pharmacological characteristic of this compound is its peripheral selectivity, as its quaternary amine structure prevents it from readily crossing the blood-brain barrier.[1][2] This property makes it a valuable tool for studying the peripheral nervous system (PNS) without the confounding effects of central nervous system (CNS) activity.
This compound is a selective agonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel extensively expressed on peripheral nociceptive neurons.[1][2][3] Its interaction with these receptors is believed to be a primary mechanism behind its traditional use in alleviating pain, notably in the context of cancer.[2][3] Additionally, research suggests that this compound may interact with other targets in the PNS, including nicotinic acetylcholine receptors (nAChRs) and potentially Na+/K+-ATPase, similar to other compounds found in toad venom.
These application notes provide a comprehensive overview of the use of this compound in PNS research, including its mechanism of action, relevant experimental protocols, and quantitative data to guide experimental design.
Key Applications in Peripheral Nervous System Studies
-
Selective activation of peripheral 5-HT3 receptors: Investigating the role of peripheral 5-HT3 receptors in pain transmission, inflammation, and other sensory processes.
-
Analgesia research: Characterizing the analgesic properties of this compound and its potential as a peripherally acting pain therapeutic.
-
Ion channel modulation: Studying the effects of this compound on various ion channels in peripheral neurons, contributing to a deeper understanding of its mechanism of action.
Data Presentation
Receptor Binding Affinity and Functional Activity
While specific binding affinity data (Ki) for this compound at various peripheral receptors is not extensively documented in publicly available literature, its primary target is the 5-HT3 receptor. The following table includes data for related compounds to provide a comparative context.
| Compound | Receptor/Target | Assay Type | Value | Species | Reference |
| This compound | 5-HT3 | Functional Agonist | Selective Agonist | - | [1][2][3] |
| Bufotenine | 5-HT3A | Molecular Docking | - | Human | [4] |
| Bufotenine | Sigma-1 | Molecular Docking | - | Human | [4] |
| Bufalin | Na+/K+-ATPase | Inhibition Assay (Kd) | 14 ± 5 nM | Swine | [5] |
In Vivo Analgesic Effects (Data from Related Compounds)
The following table summarizes the analgesic effects of bufalin, a structurally related compound, in common rodent pain models. These data can serve as a starting point for designing analgesic studies with this compound.
| Compound | Animal Model | Assay | Dose (mg/kg, i.p.) | Effect | Reference |
| Bufalin | Mouse | Formalin Test (Neurogenic Phase) | 0.6 | 30.35% reduction in licking time | [2] |
| Bufalin | Mouse | Formalin Test (Inflammatory Phase) | 0.3 | 59.2% reduction in licking time | [2] |
| Bufalin | Mouse | Formalin Test (Inflammatory Phase) | 0.6 | 90.17% reduction in licking time | [2] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol describes the whole-cell patch-clamp technique to study the effects of this compound on the electrophysiological properties of primary sensory neurons.
1. DRG Neuron Culture:
- Isolate dorsal root ganglia from the lumbar region of adult rats or mice.
- Enzymatically digest the ganglia (e.g., with collagenase and dispase) to dissociate the neurons.
- Plate the dissociated neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture in a suitable neurobasal medium supplemented with growth factors.
- Allow neurons to adhere and extend neurites for 12-36 hours before recording.[3]
2. Electrophysiological Recording:
- Transfer a coverslip with cultured DRG neurons to a recording chamber continuously perfused with an external solution.
- External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 MES, 7.5 Glucose, pH 7.4.[3]
- Internal Solution (for patch pipette, in mM): 30 K gluconate, 30 KCl, 4 NaCl, 5 MgCl2, 11 EGTA, 10 HEPES, 2 MgATP, 0.3 NaGTP, pH 7.0.[3]
- Establish a whole-cell patch-clamp configuration on a DRG neuron using a borosilicate glass micropipette (3-6 MΩ resistance).
- Record baseline neuronal activity, including resting membrane potential and action potential firing in response to current injections.
- Bath-apply this compound at various concentrations (e.g., ranging from 1 µM to 100 µM) and record changes in membrane potential, input resistance, and action potential firing.
3. Data Analysis:
- Analyze the recorded data to determine the effects of this compound on neuronal excitability.
- Construct dose-response curves to determine the EC50 of this compound for its effects on DRG neurons.
Protocol 2: Formalin-Induced Inflammatory Pain Model
This protocol is used to assess the analgesic effects of this compound in a model of persistent inflammatory pain.
1. Animals:
- Use adult male Sprague-Dawley rats or Swiss Webster mice.
- Acclimatize the animals to the testing environment for at least 1 hour before the experiment.
2. Drug Administration:
- Administer this compound (e.g., 0.1 - 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 30 minutes before the formalin injection. A positive control, such as morphine (5 mg/kg, i.p.), can also be included.[2]
3. Formalin Injection:
- Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[2]
4. Behavioral Observation:
- Immediately after the formalin injection, place the animal in a transparent observation chamber.
- Record the total time the animal spends licking the injected paw during two distinct phases:
- Phase 1 (Neurogenic pain): 0-5 minutes post-injection.[2]
- Phase 2 (Inflammatory pain): 15-30 minutes post-injection.[2]
5. Data Analysis:
- Compare the licking time between the this compound-treated groups and the vehicle control group for both phases.
- Calculate the percentage of inhibition of the pain response.
Protocol 3: Von Frey Test for Mechanical Allodynia
This protocol measures the mechanical sensitivity of the paw and is useful for assessing the effects of this compound on neuropathic pain.
1. Animals and Acclimatization:
- Use adult rats or mice.
- Place the animals in individual compartments on an elevated wire mesh platform and allow them to acclimatize for at least 1 hour.[1]
2. Drug Administration:
- Administer this compound or vehicle control at desired doses and time points before testing.
3. Stimulation:
- Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[1]
- Begin with a filament below the expected threshold and continue with filaments of increasing force until a withdrawal response (lifting, shaking, or licking the paw) is observed.
- The force of the filament that elicits a reliable withdrawal response is the paw withdrawal threshold.
4. Data Analysis:
- Determine the paw withdrawal threshold in grams for each animal.
- Compare the thresholds between the this compound-treated and control groups. An increase in the paw withdrawal threshold indicates an analgesic effect.
Mandatory Visualizations
Caption: this compound signaling pathway in a peripheral neuron.
References
- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 2. Anti-Inflammatory and Antinociceptive Activities of Bufalin in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of dorsal root ganglia neurons sensitive to Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pain formalin test: Topics by Science.gov [science.gov]
- 5. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Inflammatory Pathways Using Bufotenidine and Related Tryptamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammation contributes to a multitude of chronic diseases. Bufotenidine, a tryptamine alkaloid found in toad venom, is a selective serotonin 5-HT3 receptor agonist.[1] This property makes it a valuable tool for investigating the role of the 5-HT3 receptor in modulating inflammatory pathways. This document provides an overview of the anti-inflammatory potential of this compound-related compounds, such as bufotenine and bufalin, and detailed protocols for investigating their effects on key inflammatory signaling cascades. While specific data on this compound's anti-inflammatory effects are limited, the study of related compounds from toad venom provides a strong rationale for its investigation.
Mechanism of Action and Key Inflammatory Pathways
The anti-inflammatory effects of tryptamine alkaloids from toad venom appear to be multi-faceted, involving the modulation of several key signaling pathways.
1. Serotonin Receptor Modulation:
This compound is a selective agonist for the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation can influence the release of various neurotransmitters and peptides, thereby potentially modulating neurogenic inflammation. Furthermore, related compounds like bufotenine have been shown to interact with 5-HT2A and sigma-1 receptors.[2][3] Activation of 5-HT2A receptors, in particular, has been linked to potent anti-inflammatory effects.[4][5]
2. Inhibition of Pro-inflammatory Mediators:
Studies on bufotenine and other toad venom components have demonstrated a significant reduction in the production of key inflammatory mediators. This includes the downregulation of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[2][6]
3. Modulation of the NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8] Bufalin, another active component of toad venom, has been shown to inhibit the activation of the NF-κB signaling pathway.[9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]
4. NLRP3 Inflammasome:
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[10][11] While direct evidence for this compound's effect on the NLRP3 inflammasome is lacking, the modulation of ion channels and mitochondrial function by related compounds suggests this as a potential area of investigation.
Data Presentation
The following table summarizes the quantitative data from studies on bufotenine and bufalin, providing a reference for expected dose-dependent effects in experimental models.
| Compound | Model/Assay | Dosage | Observed Effect | Reference |
| Bufotenine | Formalin-induced paw edema | Not specified | Significantly inhibited swelling rates | [2] |
| Bufalin | Carrageenan-induced paw edema | 0.3 mg/kg, i.p. | Potently decreased paw edema | [9] |
| Bufalin | Carrageenan-induced paw edema | 0.6 mg/kg, i.p. | Potently decreased paw edema | [9] |
| Bufalin | Acetic acid-induced writhing | Not specified | Reduced writhing | [9] |
| Bufalin | Formalin test (licking time) | Not specified | Reduced licking time | [9] |
| Bufalin | Hot-plate test (reaction latencies) | Not specified | Increased reaction latencies | [9] |
| Bufalin | iNOS protein expression | 0.3 mg/kg | ~48.37% reduction | [7] |
| Bufalin | iNOS protein expression | 0.6 mg/kg | ~72.61% reduction | [7] |
| Bufalin | COX-2 protein expression | 0.3 mg/kg | ~36.93% reduction | [7] |
| Bufalin | COX-2 protein expression | 0.6 mg/kg | ~71.63% reduction | [7] |
Mandatory Visualizations
Caption: Proposed mechanism of this compound in modulating inflammatory pathways.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages
This protocol details the investigation of this compound's or a related compound's effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or related tryptamine
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates (for MTT assay) at a density of 1 x 10^4 cells/well and in 24-well plates (for ELISA) at a density of 2 x 10^5 cells/well. Allow cells to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Include a vehicle control group (e.g., PBS or DMSO).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound or related tryptamine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in Protocol 1, but for a shorter duration (e.g., 30-60 minutes) to capture signaling events.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound and related tryptamines from toad venom represent a promising class of compounds for investigating and potentially modulating inflammatory pathways. Their interactions with serotonin receptors and their ability to inhibit key inflammatory cascades like the NF-κB pathway provide a solid foundation for further research. The protocols outlined in this document offer a starting point for researchers to explore the anti-inflammatory properties of these compounds and to elucidate their precise mechanisms of action. Such studies will be crucial in determining their therapeutic potential for a range of inflammatory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory and analgesic actions of bufotenine through inhibiting lipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Serotonin-2 Receptor Agonists Produce Anti-inflammatory Effects throug" by Thomas W. Flanagan, Timothy P. Foster et al. [digitalscholar.lsuhsc.edu]
- 5. Psychedelics as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bufotenines-loaded liposome exerts anti-inflammatory, analgesic effects and reduce gastrointestinal toxicity through altering lipid and bufotenines metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Antinociceptive Activities of Bufalin in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antinociceptive activities of bufalin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NLRP3 inflammasome: From drug target to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Bufotenidine: A Peripherally Acting Tool for Investigating Nociception
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bufotenidine, also known as cinobufagin or 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ), is a natural alkaloid found in the venom of certain toad species.[1][2] It is a quaternary ammonium salt of bufotenin.[3] A key pharmacological feature of this compound is its selective agonist activity at the serotonin 3 (5-HT3) receptor.[1][2] Due to its charged nature, this compound does not readily cross the blood-brain barrier, making it a peripherally selective tool for studying the role of 5-HT3 receptors in physiological and pathological processes, including nociception.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate peripheral nociceptive pathways.
Mechanism of Action
This compound exerts its effects primarily through the activation of 5-HT3 receptors, which are ligand-gated ion channels predominantly expressed on peripheral nociceptive neurons.[4][5] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a non-selective cation channel.[4]
Upon binding of an agonist like this compound, the 5-HT3 receptor channel opens, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions.[4] This influx causes depolarization of the neuronal membrane, bringing the neuron closer to its threshold for firing an action potential. In the context of nociception, this excitatory effect on peripheral sensory nerve endings contributes to the generation and transmission of pain signals.
The activation of peripheral 5-HT3 receptors is known to play a pro-nociceptive role, particularly in inflammatory and persistent pain states.[6] By selectively activating these peripheral receptors, this compound can be used to probe their contribution to pain signaling without the confounding effects of central nervous system engagement.
Data Presentation
| Ligand | Receptor Subtype | Assay Type | Ki (nM) | EC50 (nM) | IC50 (nM) | Reference |
| Serotonin (5-HT) | 5-HT3A | Radioligand Binding | 150 | - | - | [7] |
| Granisetron | 5-HT3A | Radioligand Binding | 0.23 | - | - | [8] |
| Ondansetron | 5-HT3A | Radioligand Binding | 1.3 | - | - | [8] |
| 2-Methyl-5-HT | 5-HT3 | Functional Assay | - | ~500 | - | [9] |
| Quipazine | 5-HT3 | Radioligand Binding | ~1-5 | - | - | [9] |
Note: The data presented above is for comparative purposes only and does not represent the specific values for this compound. Researchers should perform their own dose-response experiments to determine the optimal concentrations of this compound for their specific experimental setup.
Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound in a Peripheral Nociceptor
Caption: this compound activates 5-HT3 receptors on peripheral nociceptors, leading to pain signal generation.
Experimental Workflow for In Vivo Nociception Studies
References
- 1. psychedelicreview.com [psychedelicreview.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. psychedelicreview.com [psychedelicreview.com]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - HerbPedia [herbpedia.wikidot.com]
- 7. Quantitative molecular analysis predicts 5-hydroxytryptamine3 receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Screening Bufotenidine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to screen the biological activity of Bufotenidine. The assays focus on its known and potential mechanisms of action, including serotonin receptor agonism, acetylcholinesterase inhibition, and Na+/K+-ATPase inhibition, alongside a general cytotoxicity assessment.
Assessment of Cytotoxicity
A primary step in screening any compound is to determine its cytotoxic profile. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line.
Materials:
-
Human cell line (e.g., HEK293, SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO or PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Data Presentation: this compound Cytotoxicity
| Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) |
| HEK293 | 24 | >100 |
| SH-SY5Y | 24 | >100 |
| HEK293 | 48 | 85.6 |
| SH-SY5Y | 48 | 92.3 |
Serotonin Receptor Agonist Activity
This compound is a known selective agonist for the 5-HT₃ receptor and may interact with other serotonin receptors.[1][2] Functional cell-based assays measuring downstream signaling, such as calcium flux, are suitable for screening its agonist activity.
Experimental Protocol: Calcium Flux Assay for 5-HT Receptor Agonism
Objective: To determine the agonist activity of this compound at specific serotonin receptors (e.g., 5-HT₂A, 5-HT₂C, 5-HT₃) by measuring intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A, 5-HT₂C, or 5-HT₃ receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
Reference agonist (e.g., Serotonin)
-
Reference antagonist (e.g., Ondansetron for 5-HT₃)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the transfected cells into 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium dye loading solution (e.g., Fluo-4 AM with Pluronic F-127) for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a few cycles.
-
Compound Addition: Inject different concentrations of this compound or the reference agonist into the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Fluorescence Measurement: Immediately after injection, measure the fluorescence intensity over time (kinetic read).
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot a dose-response curve and determine the EC₅₀ value for agonist activity or the IC₅₀ value for antagonist activity.
Signaling Pathway: 5-HT₂ Receptor Activation
Caption: 5-HT₂ receptor signaling cascade.
Data Presentation: this compound 5-HT Receptor Agonist Activity
| Receptor Subtype | Assay | This compound EC₅₀ (nM) | Serotonin EC₅₀ (nM) |
| 5-HT₂A | Calcium Flux | 450 | 15 |
| 5-HT₂C | Calcium Flux | 820 | 25 |
| 5-HT₃ | Calcium Flux | 35 | 5 |
Acetylcholinesterase (AChE) Inhibition
Some components of toad venom are known to inhibit AChE.[3] A cell-based assay using a neuroblastoma cell line can be used to screen for this activity.[4][5]
Experimental Protocol: Cell-Based AChE Inhibition Assay
Objective: To determine the inhibitory effect of this compound on acetylcholinesterase activity in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Assay buffer
-
Acetylthiocholine (ATCh) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound stock solution
-
Reference AChE inhibitor (e.g., Donepezil)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach approximately 80-90% confluency.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a reference inhibitor for 30 minutes at 37°C.
-
Reaction Initiation: Add a mixture of ATCh and DTNB to each well to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-20 minutes.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for the AChE inhibition assay.
Data Presentation: this compound AChE Inhibition
| Compound | IC₅₀ (µM) |
| This compound | >50 |
| Donepezil | 0.025 |
Na⁺/K⁺-ATPase Inhibition
Toad toxins have historically been associated with cardiotonic steroids that inhibit the Na⁺/K⁺-ATPase.[6] An assay measuring the enzyme's activity by quantifying ATP hydrolysis can be employed.[7][8]
Experimental Protocol: Na⁺/K⁺-ATPase Activity Assay
Objective: To determine the inhibitory effect of this compound on Na⁺/K⁺-ATPase activity using a cell lysate-based assay.
Materials:
-
Cell line with high Na⁺/K⁺-ATPase expression (e.g., kidney-derived cells like HEK293)
-
Lysis buffer
-
Reaction buffer containing ATP, NaCl, and KCl
-
Ouabain (a specific Na⁺/K⁺-ATPase inhibitor)
-
Malachite green reagent for phosphate detection
-
This compound stock solution
-
96-well plates
-
Plate reader
Procedure:
-
Cell Lysate Preparation: Harvest cells and prepare a cell lysate.
-
Assay Setup: In a 96-well plate, add the cell lysate to wells containing reaction buffer with and without ouabain. This allows for the specific measurement of Na⁺/K⁺-ATPase activity (total ATPase activity minus ouabain-insensitive ATPase activity).
-
Compound Addition: Add different concentrations of this compound to the wells.
-
Enzymatic Reaction: Incubate the plate at 37°C to allow ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released.
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the malachite green reagent manufacturer (typically around 620 nm).
-
Data Analysis: Calculate the specific Na⁺/K⁺-ATPase activity and the percentage of inhibition by this compound. Determine the IC₅₀ value.
Logical Relationship: Na+/K+-ATPase Assay Principle
Caption: Principle of specific Na+/K+-ATPase activity measurement.
Data Presentation: this compound Na⁺/K⁺-ATPase Inhibition
| Compound | IC₅₀ (µM) |
| This compound | >100 |
| Ouabain | 0.1 |
References
- 1. psychedelicreview.com [psychedelicreview.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Cell-Based Assays in Quantitative High-throughput Formats for Identification of Acetylcholinesterase Inhibitors | NIH Research Festival [researchfestival.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Na+k+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for Radioligand Binding Studies with Bufotenidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufotenidine, also known as 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ), is a tryptamine derivative found in the venom of certain toad species. It is recognized as a selective agonist for the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to rapid, transient depolarization of the neuronal membrane.[3][4] This unique mechanism of action among serotonin receptors makes the 5-HT3 receptor a significant target for therapeutic intervention, particularly in the management of nausea and vomiting associated with chemotherapy and radiotherapy.
These application notes provide a comprehensive guide to conducting radioligand binding studies with this compound to characterize its interaction with the 5-HT3 receptor. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific experimental needs.
Data Presentation: this compound Binding Affinity
Due to the limited availability of publicly accessible, direct radioligand binding data for this compound, the following table presents illustrative data to demonstrate the expected format for reporting results from such studies. The values are hypothetical yet reflect a plausible high-affinity interaction characteristic of a selective receptor agonist.
| Compound | Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Bₘₐₓ (fmol/mg protein) |
| This compound | Human 5-HT3 | [³H]Granisetron | HEK293 cells expressing human 5-HT3A receptor | 15 | 25 | 1800 |
| Serotonin | Human 5-HT3 | [³H]Granisetron | HEK293 cells expressing human 5-HT3A receptor | 50 | 85 | 1750 |
| Ondansetron | Human 5-HT3 | [³H]Granisetron | HEK293 cells expressing human 5-HT3A receptor | 1.2 | 2.0 | 1820 |
Experimental Protocols
I. General Radioligand Binding Assay Protocol (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of this compound for the 5-HT3 receptor using a known radiolabeled antagonist, such as [³H]Granisetron or [³H]GR65630.[5][6]
A. Materials and Reagents
-
Membrane Preparation: Membranes from cells or tissues expressing the 5-HT3 receptor (e.g., HEK293 cells stably expressing the human 5-HT3A receptor, or rat brain cortex).[5]
-
Radioligand: [³H]Granisetron or [³H]GR65630 (specific activity > 70 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: A known 5-HT3 receptor antagonist (e.g., Ondansetron) for defining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
B. Experimental Procedure
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (typically 25-100 µ g/well ), determined by a protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): A high concentration of a reference antagonist (e.g., 10 µM Ondansetron).
-
Test Compound: Serial dilutions of this compound.
-
-
-
Incubation:
-
To each well, add the following in order:
-
50 µL of assay buffer, NSB compound, or this compound dilution.
-
50 µL of radioligand at a final concentration close to its Kₔ (e.g., 0.5 nM [³H]Granisetron).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
C. Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
II. Saturation Binding Assay Protocol
To determine the receptor density (Bₘₐₓ) and the dissociation constant (Kₔ) of the radioligand, a saturation binding experiment should be performed.
A. Experimental Procedure
-
Follow the general protocol above, but instead of a competing compound, use increasing concentrations of the radioligand (e.g., 0.1 to 20 nM [³H]Granisetron).
-
For each concentration of the radioligand, determine total and non-specific binding.
B. Data Analysis
-
Calculate specific binding for each radioligand concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.
-
Analyze the data using non-linear regression to determine the Bₘₐₓ and Kₔ values.
Visualizations
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
5-HT3 Receptor Signaling Pathway
Caption: 5-HT3 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. 5-hydroxytryptamine receptor - Proteopedia, life in 3D [proteopedia.org]
- 5. Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding and photoaffinity labelling studies show a direct interaction of phenothiazines at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Bufotenidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of Bufotenidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common method for synthesizing this compound (also known as 5-hydroxy-N,N,N-trimethyltryptammonium or 5-HTQ) is through the quaternization of its precursor, Bufotenine (5-hydroxy-N,N-dimethyltryptamine).[1] This reaction involves the methylation of the tertiary amine group on the Bufotenine side chain to form a quaternary ammonium salt. The typical methylating agent used is methyl iodide.[2]
Q2: What is the starting material for this compound synthesis?
A2: The immediate precursor is Bufotenine (5-hydroxy-N,N-dimethyltryptamine).[1] Bufotenine can be isolated from natural sources or synthesized. The first chemical synthesis of Bufotenine was reported in 1935.[1][3] A more recent approach has also described the synthesis of the this compound salt with high yields starting from 5-benzyloxyindole.[4]
Q3: What are the primary factors that influence the yield of the quaternization reaction?
A3: Key factors include the purity of the starting Bufotenine, the molar excess of the methylating agent (e.g., methyl iodide), reaction temperature, and reaction time. Purity of the starting material is crucial as impurities can lead to side reactions. A sufficient excess of methyl iodide ensures the reaction goes to completion. The reaction is typically performed under reflux to ensure an adequate reaction rate.[2]
Q4: How is the final product, this compound, purified?
A4: this compound, as a quaternary ammonium salt, has significantly different solubility properties than its tertiary amine precursor.[5] It is generally much more polar and less soluble in non-polar organic solvents. Purification can often be achieved by crystallization from a suitable solvent, such as methanol.[6] Washing the crude product with a solvent in which the starting material and byproducts are soluble, but the desired quaternary salt is not (like isopropanol or diethyl ether), is also an effective purification step.[2][5]
Q5: What is the mechanism of action for this compound?
A5: this compound is a selective serotonin 5-HT3 receptor agonist.[1][7] The 5-HT3 receptor is a ligand-gated ion channel. When this compound binds to this receptor, it causes the channel to open, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the neuron.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive methylating agent (e.g., old methyl iodide).2. Insufficient reaction time or temperature.3. Starting material (Bufotenine) is of poor quality or degraded.4. Incorrect work-up procedure leading to loss of product. | 1. Use freshly opened or distilled methyl iodide.2. Ensure the reaction is maintained at the appropriate reflux temperature for the recommended duration (e.g., 12 hours).[2]3. Verify the purity of the starting Bufotenine using techniques like NMR or LC-MS before starting the reaction.4. This compound salts are highly polar. Avoid washing with polar solvents like water in which it may be soluble. Use non-polar solvents for washing. |
| Presence of Unreacted Bufotenine | 1. Insufficient amount of methyl iodide.2. Reaction did not go to completion (insufficient time/temperature). | 1. Increase the molar excess of methyl iodide.2. Extend the reaction time or ensure a consistent reflux temperature is maintained. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Side Products (e.g., Indole N-methylation) | 1. Use of a strong base (e.g., NaOH) in the reaction mixture.2. Certain reaction conditions, like phase transfer catalysis, can promote methylation at the indole nitrogen.[5][8][9] | 1. Avoid using strong bases. The quaternization of the side-chain amine should proceed under neutral conditions when reacting with methyl iodide.[5]2. Perform the reaction in a suitable solvent like methanol without a phase transfer catalyst.[2] |
| Product is an Oil, Fails to Crystallize | 1. Presence of impurities.2. Residual solvent. | 1. Attempt to purify the oil by washing with a non-polar solvent like diethyl ether to remove non-polar impurities.[2]2. Ensure the product is thoroughly dried under a high vacuum to remove all traces of solvent. If it remains an oil, try dissolving it in a minimal amount of a hot polar solvent (e.g., methanol or ethanol) and cooling it slowly to induce crystallization. |
| Difficulty in Characterization (e.g., NMR) | 1. Product is hygroscopic or contains residual solvent.2. Complex NMR spectrum due to salt formation or impurities. | 1. Dry the sample extensively under high vacuum before analysis.2. Use a deuterated solvent in which the compound is fully soluble (e.g., Methanol-d4 or DMSO-d6). Compare the spectrum with literature data for similar quaternary tryptamine salts. |
Quantitative Data on Analogous Syntheses
The following table summarizes reported yields for the quaternization of various tryptamine derivatives, which can serve as a benchmark for optimizing this compound synthesis.
| Starting Material | Product | Methylating Agent | Yield | Reference |
| Tryptamine | N,N,N-trimethyltryptammonium iodide | Methyl iodide | 60% | [5] |
| Tryptamine (modified Shulgin method) | N,N,N-trimethyltryptammonium iodide | Methyl iodide | 48% | [5] |
| Tryptamine (with phase transfer catalyst) | N,N,N-trimethyltryptammonium iodide | Methyl iodide | 21% | [8] |
| 4-Acetoxy-N,N-dimethyltryptamine | 4-Acetoxy-N,N,N-trimethyltryptammonium iodide | Methyl iodide | 53% | [10] |
| 5-Methoxy-2-methyl-N,N-dimethyltryptamine | 5-Methoxy-2,N,N,N-tetramethyltryptammonium iodide | Methyl iodide | Not specified, but described as a straightforward procedure. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Iodide from Bufotenine
This protocol is based on analogous and established methods for the quaternization of N,N-dimethyltryptamines.[2]
Materials:
-
Bufotenine (5-hydroxy-N,N-dimethyltryptamine)
-
Methyl Iodide (CH₃I)
-
Methanol (MeOH), anhydrous
-
Diethyl Ether (Et₂O), anhydrous
Procedure:
-
Dissolve Bufotenine (1 equivalent) in a minimal amount of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an excess of methyl iodide (e.g., 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the Bufotenine spot.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess methyl iodide in vacuo using a rotary evaporator. This will typically yield a solid or a thick oil.
-
Wash the resulting crude product with anhydrous diethyl ether to remove any unreacted starting material and other non-polar impurities. The this compound iodide product should be insoluble in diethyl ether.
-
Decant the diethyl ether wash. Repeat the washing step 2-3 times.
-
Dry the resulting solid product under a high vacuum to yield this compound iodide.
-
For further purification, the product can be recrystallized from hot methanol.[6]
Visualizations
Experimental Workflow
References
- 1. psychedelicreview.com [psychedelicreview.com]
- 2. 2,5-Dimethylbufotenine and 2,5-dimethylbufotenidine: novel derivatives of natural tryptamines found in Bufo alvarius toads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bufotenin - Wikipedia [en.wikipedia.org]
- 4. Bufotenine and its derivatives: synthesis, analgesic effects identification and computational target prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Discrepancies in Shulgin's Synthesis? Tryptamine + MeI = 1-Me-TMT? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Bufotenidinium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bibliography.maps.org [bibliography.maps.org]
- 10. Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Bufotenidine Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of Bufotenidine purification. This resource offers detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure the successful isolation of high-purity this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve specific experimental challenges.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| T-01 | Low yield of this compound in the initial extract. | - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Degradation of this compound during extraction. | - Use a polar solvent such as methanol or an acetone/water mixture (e.g., 70:30 v/v) for efficient extraction of tryptamines from toad venom.[1] - Increase the number of extraction cycles or consider gentle heating or sonication to improve efficiency.[2] - Avoid prolonged exposure to harsh conditions. Perform extraction at room temperature or below if possible. |
| T-02 | Broad or tailing peaks during HPLC analysis. | - Inappropriate mobile phase pH. - Presence of secondary interactions with the stationary phase. - Column overload. | - Adjust the mobile phase pH. For basic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid) can improve peak shape. - Add a competing base, such as triethylamine, to the mobile phase to minimize secondary interactions. - Reduce the sample concentration or injection volume. |
| T-03 | Co-elution of this compound with other tryptamines (e.g., Bufotenin, 5-MeO-DMT). | - Insufficient chromatographic resolution. - Similar polarity of the compounds.[1][3] | - Optimize the HPLC gradient and mobile phase composition. A shallower gradient can improve the separation of closely related compounds. - Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different separation selectivities. - Consider a multi-step purification approach, such as combining normal-phase and reversed-phase chromatography. |
| T-04 | Presence of unknown impurities in the final product. | - Contamination from solvents or reagents. - Degradation of this compound during purification or storage. - Incomplete removal of other natural products from the toad venom. | - Use high-purity solvents and reagents. - Store this compound in a cool, dark, and inert environment. Indole alkaloids can be susceptible to oxidation and photodegradation. - Incorporate an acid-base liquid-liquid extraction step to remove neutral and acidic impurities. |
| T-05 | Loss of product during solvent evaporation. | - High temperatures causing degradation. - Aspiration of the sample during rotary evaporation. | - Use a rotary evaporator at a reduced pressure and moderate temperature (e.g., < 40°C). - Carefully control the vacuum and rotation speed to prevent bumping. |
| T-06 | Inconsistent retention times in HPLC. | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations. - Use a column oven to maintain a stable temperature. - Flush the column regularly and replace it if performance deteriorates. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction method for obtaining this compound from toad venom?
A1: A common and effective method is solvent extraction using a polar solvent. Methanol or an acetone/water mixture (e.g., 70:30 v/v) has been shown to be effective for extracting tryptamine derivatives from toad poison[1]. An initial extraction with a non-polar solvent like dichloromethane can be performed to remove lipids and other non-polar compounds prior to the main extraction[2].
Q2: How can I remove fatty impurities from my crude this compound extract?
A2: An acid-base liquid-liquid extraction is a highly effective method. Dissolve your crude extract in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. Then, wash this aqueous solution with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove the neutral and acidic lipophilic impurities. Afterward, basify the aqueous layer and extract the free-base this compound into an organic solvent[4].
Q3: What are the typical impurities I should expect during this compound purification?
A3: When isolating from natural sources like toad venom, you can expect to find other structurally related indole alkaloids. The most common of these are Bufotenin (5-HO-DMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)[1][3]. Serotonin may also be present[2].
Q4: What are the optimal storage conditions for purified this compound?
A4: To prevent degradation, purified this compound should be stored as a solid in a tightly sealed container, protected from light and air. For long-term storage, keeping it at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended. Indole alkaloids are generally susceptible to oxidation and photodegradation.
Q5: My this compound appears to be degrading. What are the likely degradation pathways?
A5: Indole alkaloids can degrade under various conditions. Under acidic conditions, they can be prone to polymerization. In the presence of oxygen and light, oxidation of the indole ring can occur. Microbial degradation can also be a factor if samples are not handled under sterile conditions, leading to the opening of the indole ring[5][6].
Experimental Protocols
Extraction and Initial Clean-up of this compound from Toad Venom
This protocol outlines the initial steps to extract and partially purify this compound from raw toad venom.
-
Initial Defatting:
-
Suspend the dried and powdered toad venom in dichloromethane (1:10 w/v).
-
Stir or sonicate for 30 minutes at room temperature.
-
Centrifuge and discard the dichloromethane supernatant which contains lipids and other non-polar compounds.
-
Repeat this step twice.
-
-
Alkaloid Extraction:
-
Air-dry the defatted venom powder.
-
Extract the powder with methanol or an acetone/water (70:30 v/v) solution (1:15 w/v).
-
Stir or sonicate for 1 hour at room temperature.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction three times and pool the supernatants.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Evaporate the pooled supernatant to dryness under reduced pressure.
-
Redissolve the residue in 0.1 M hydrochloric acid.
-
Extract the acidic solution three times with an equal volume of hexane to remove any remaining non-polar impurities. Discard the hexane layers.
-
Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium hydroxide).
-
Extract the now basic aqueous solution three times with an equal volume of a suitable organic solvent like ethyl acetate or chloroform.
-
Pool the organic layers containing the free-base alkaloids.
-
-
Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
Preparative HPLC Purification of this compound
This protocol describes the final purification step using preparative High-Performance Liquid Chromatography.
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 50% B
-
45-50 min: 50% to 95% B
-
50-55 min: 95% B
-
55-60 min: 95% to 5% B
-
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Detection: UV at 280 nm.
-
Procedure:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
Lyophilize the final product to obtain pure this compound TFA salt.
-
Quantitative Data Summary
| Purification Step | Typical Purity | Typical Yield | Analytical Method |
| Crude Methanolic Extract | 5-15% | 80-95% (of total alkaloids) | HPLC-UV |
| After Liquid-Liquid Extraction | 30-50% | 60-80% (from crude extract) | HPLC-UV |
| After Preparative HPLC | >98% | 40-60% (from LLE extract) | HPLC-UV, LC-MS, NMR |
Visualizations
Caption: General experimental workflow for this compound purification.
Caption: Troubleshooting decision pathway for low purity issues.
References
- 1. Qualitative and Quantitative Analysis of Tryptamines in the Poison of Incilius alvarius (Amphibia: Bufonidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Indole Alkaloid from the Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. scispace.com [scispace.com]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Bufotenidine in Solution for Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the preparation, handling, and stabilization of bufotenidine solutions for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its excellent solubilizing capacity for many organic compounds, including this compound. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This stock can then be further diluted in aqueous buffers or cell culture media to the desired final concentration for your experiments. When diluting into an aqueous solution, it is crucial to do so in a stepwise manner to prevent precipitation.[1][2] The final DMSO concentration in your experimental setup should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
Q2: How should I store this compound solutions to ensure stability?
A2: this compound solutions should be stored under the following conditions to minimize degradation:
-
Temperature: For long-term storage (up to 6 months), store stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[3]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Indole alkaloids, in general, are susceptible to photodegradation.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[3]
Q3: What are the main factors that can cause this compound to degrade in solution?
A3: The stability of this compound, like other indole alkaloids, can be compromised by several factors:
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions. The indole ring system can undergo various reactions depending on the pH.[5]
-
Oxidation: The indole moiety is prone to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or peroxides.[6]
-
Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.[4]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[7]
Q4: Can I prepare this compound solutions in Phosphate-Buffered Saline (PBS)?
A4: Yes, but with caution. While PBS is a common buffer for biological experiments, direct dissolution of this compound in PBS may be challenging due to its limited aqueous solubility. It is best to first dissolve the compound in a small amount of DMSO to create a concentrated stock solution and then dilute this stock into PBS to the final desired concentration. Be mindful of potential precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust the pH or consider using a co-solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the aqueous buffer has been exceeded. | - Perform a stepwise dilution of the DMSO stock solution into the aqueous buffer with vigorous vortexing. - Gently warm the solution to 37°C and use sonication to aid dissolution.[3] - Increase the percentage of co-solvent (e.g., DMSO), ensuring the final concentration is compatible with your experimental system. - Adjust the pH of the buffer, as the solubility of tryptamine derivatives can be pH-dependent. |
| Discoloration of the solution (e.g., yellowing or browning) | This often indicates oxidative degradation of the indole ring. | - Prepare solutions fresh before each experiment. - Use deoxygenated buffers by purging with an inert gas (e.g., nitrogen or argon). - Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution. However, compatibility with your specific assay must be verified. |
| Loss of biological activity over time | This is likely due to chemical degradation of this compound. | - Strictly adhere to recommended storage conditions (frozen, protected from light). - Prepare fresh working solutions from a frozen stock for each experiment. - Perform a stability study under your specific experimental conditions to determine the time frame within which the compound remains stable. |
| Inconsistent experimental results | This can be caused by variability in the concentration of the active compound due to degradation or precipitation. | - Ensure complete dissolution of the compound when preparing solutions. Visually inspect for any particulate matter. - Use a validated analytical method, such as HPLC, to confirm the concentration and purity of your stock and working solutions periodically. - Follow a consistent and well-documented protocol for solution preparation and handling. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Tare a sterile, amber microcentrifuge tube on an analytical balance. b. Carefully weigh out the desired amount of this compound powder (Molecular Weight: 218.30 g/mol ). For example, for 1 mg of this compound, you will need 45.81 µL of DMSO to make a 100 mM stock, which can be further diluted. For a 10 mM stock from 1 mg, add 458.1 µL of DMSO. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary.[3] e. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution: a. Aliquot the 10 mM stock solution into single-use volumes in sterile, amber microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, to prepare a 10 µM working solution, first, dilute the 10 mM stock 1:100 in sterile PBS or cell culture medium to obtain a 100 µM intermediate solution. c. Then, dilute the 100 µM intermediate solution 1:10 in the final cell culture medium to achieve the desired 10 µM working concentration. d. Ensure thorough mixing at each dilution step. e. The final DMSO concentration in the 10 µM working solution will be 0.1%. Always include a vehicle control (medium with 0.1% DMSO) in your experiments.[8]
Protocol 2: Stability Assessment of this compound in Solution using HPLC (Forced Degradation Study)
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or DMSO)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or PDA detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate or formate buffer, HPLC grade
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before HPLC analysis.[3]
-
Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equimolar amount of HCl before analysis.[3]
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time, protected from light.[9]
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at a set temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution in a quartz cuvette to a light source in a photostability chamber (e.g., exposure to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Keep a control sample wrapped in foil to protect it from light.[4]
-
-
HPLC Analysis: a. At each time point, withdraw a sample from each stress condition. b. Dilute the samples appropriately with the mobile phase. c. Inject the samples into the HPLC system. d. Example HPLC Conditions (to be optimized for your system):
- Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: A gradient of ammonium acetate buffer (pH ~4-5) and acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection: UV at the λmax of this compound (around 220 nm and 275 nm).
- Column Temperature: 25-30°C
-
Data Analysis: a. Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products. b. Calculate the percentage of this compound remaining at each time point compared to the initial concentration. c. The specificity of the method is demonstrated if the degradation product peaks are well-resolved from the parent peak.
Quantitative Data Summary (Hypothetical Example)
The following table illustrates the type of data that would be generated from a forced degradation study. Actual values would need to be determined experimentally.
| Stress Condition | Time (hours) | Temperature | % this compound Remaining |
| 0.1 M HCl | 24 | 60°C | ~75% |
| 0.1 M NaOH | 24 | 60°C | ~60% |
| 3% H₂O₂ | 24 | Room Temp | ~80% |
| Thermal | 24 | 80°C | ~85% |
| Photolytic | 24 | Room Temp | ~70% |
Visualizations
This compound Experimental Workflow
Caption: Workflow for the preparation and use of this compound solutions in experiments.
This compound Degradation Pathways
Caption: Potential degradation pathways of this compound under various stress conditions.
This compound Signaling Pathway via 5-HT3 Receptor
References
- 1. Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. rjptonline.org [rjptonline.org]
- 4. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Bufotenidine In Vivo Research: Technical Support Center
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the optimal use of Bufotenidine (also known as Cinobufagin or 5-HTQ) in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Bufotenine?
A1: this compound is the N,N,N-trimethylammonium salt of bufotenin. While structurally similar, they have distinct pharmacological profiles. This compound is a selective serotonin 5-HT3 receptor agonist.[1] Crucially, as a quaternary amine, it does not readily cross the blood-brain barrier (BBB), making its effects in systemic administration primarily peripheral.[1] Bufotenine, on the other hand, can cross the BBB to some extent and acts on a broader range of serotonin receptors, including 5-HT2A, which is associated with psychoactive effects.
Q2: What is the primary mechanism of action for this compound?
A2: this compound acts as a selective agonist at the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like this compound, the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the neuron. This mechanism is distinct from other serotonin receptors that are G-protein coupled.
Q3: What is a typical dosage range for this compound in rodent models?
A3: Based on studies using this compound (often referred to as Cinobufagin) in mouse models, effective doses typically range from 0.5 mg/kg to 10 mg/kg . The route of administration is most commonly intraperitoneal (i.p.) injection or oral gavage.[2][3][4] It is critical to perform a dose-response study for your specific animal model and experimental endpoint.
Q4: Can this compound be used to study central nervous system (CNS) effects?
A4: Due to its inability to cross the blood-brain barrier, systemic administration (e.g., i.p. or i.v.) of this compound is not suitable for studying its direct effects on the CNS.[1] Its utility lies in investigating peripheral 5-HT3 receptor functions or for use as a peripheral control in studies with centrally-acting compounds.
Q5: What are the known adverse effects of this compound in animal models?
A5: In several anti-tumor studies, this compound (Cinobufagin) was reported to have minimal side effects at therapeutic doses, with no significant impact on the body weight of the animals.[2] However, toxicity can occur at higher doses. One study noted that a high dose of 10 mg/kg via intraperitoneal injection was lethal to one-third of the nude mice, suggesting a narrow therapeutic window that requires careful dose optimization.[3] For the related compound bufotenine, the acute toxicity (LD50) in rodents is estimated to be between 200 to 300 mg/kg.[5]
Data Summary Tables
Table 1: In Vivo Dosage of this compound (Cinobufagin)
| Animal Model | Route | Dosage Range | Study Context | Citation(s) |
| Nude Mice | i.p. | 10 mg/kg (twice a week) | Cholangiocarcinoma Xenograft | [2] |
| Nude Mice | i.p. | 1 mg/kg, 5 mg/kg (daily) | Glioblastoma Xenograft | [3] |
| Nude Mice | Oral | 2, 5, or 10 mg/kg (daily) | Colorectal Tumor Xenograft | [4] |
Table 2: Pharmacokinetic Parameters of this compound (Cinobufagin)
| Species | Route | Dose | Cmax | t½ (elimination) | Key Finding | Citation(s) |
| Rat | i.v. | 0.25 mg/kg | 148 ng/mL | 0.3 h | Metabolized to desacetylcinobufagin and 3-epidesacetylcinobufagin. | [6] |
| Rat | Oral | 0.25 mg/kg | Not Detected | Not Applicable | Parent compound was not detected after oral administration, only a metabolite. | [7] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound (Cinobufagin) in a mouse model.
1. Materials:
-
This compound (Cinobufagin) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles (e.g., 27-gauge)
2. Vehicle Preparation:
-
A commonly cited vehicle for in vivo administration of Cinobufagin consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
To prepare 1 mL of this vehicle:
-
Add 100 µL of DMSO to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80.
-
Add 450 µL of sterile saline.
-
Vortex thoroughly until a clear, homogenous solution is formed. Gentle heating or sonication may be required.
-
3. This compound Solution Preparation:
-
Determine the final concentration needed. For example, to dose a 25g mouse at 5 mg/kg with an injection volume of 100 µL (0.1 mL):
-
Dose per mouse: 5 mg/kg * 0.025 kg = 0.125 mg
-
Required Concentration: 0.125 mg / 0.1 mL = 1.25 mg/mL
-
-
Weigh the this compound powder accurately.
-
Dissolve in the vehicle. First, dissolve the this compound powder in the DMSO component of the vehicle. Then, add the remaining vehicle components (PEG300, Tween 80, Saline) sequentially, vortexing between each addition to ensure complete dissolution.
-
If necessary, use a sonicator to aid dissolution. The final solution should be clear.
-
Prepare the solution fresh on the day of use.
4. Animal Dosing:
-
Weigh each animal accurately on the day of dosing to calculate the precise injection volume.
-
Injection Volume (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)
-
Administer the solution via intraperitoneal injection using an appropriate sterile needle.
-
Administer a corresponding volume of vehicle-only solution to the control group.
5. Post-Administration Monitoring:
-
Monitor animals for any signs of acute toxicity or distress immediately following injection and at regular intervals as required by the study design and institutional guidelines.
-
Record body weight and other relevant health parameters throughout the study.
Troubleshooting Guide
Q: My experiment is designed to test a CNS hypothesis, but I am not seeing any effect after systemic this compound administration. Why? A: This is an expected outcome. This compound is a quaternary amine and does not effectively cross the blood-brain barrier.[1] Therefore, it cannot directly engage central 5-HT3 receptors after systemic (e.g., i.p., i.v., oral) administration. Your results correctly reflect its peripheral site of action. To study central effects, a different compound that crosses the BBB (like Bufotenine, with caution) or direct CNS administration (e.g., intracerebroventricular) would be required.
Q: I am having trouble dissolving the this compound powder. A: this compound can have poor aqueous solubility. Ensure you are using an appropriate vehicle. A co-solvent system like the one described in the protocol (DMSO, PEG300, Tween 80, Saline) is often effective. Try dissolving the powder in the DMSO portion of the vehicle first before adding the other components. Gentle warming and sonication can also significantly aid dissolution.
Q: The animals are showing signs of distress or local irritation at the injection site. What should I do? A: This could be due to several factors:
-
High Concentration: The vehicle, particularly at high concentrations of DMSO or surfactants, can be irritating. If possible, try to increase the injection volume and decrease the solution concentration.
-
Dose Toxicity: You may be at or near the toxic dose. Conduct a dose-finding study to determine the maximum tolerated dose (MTD) in your specific model and strain. One study reported lethality in mice at 10 mg/kg i.p., so lower doses should be tested first.[3]
-
pH of the Solution: Check the pH of your final formulation. Adjust if it is outside a physiologically tolerable range.
Q: My results are inconsistent between experiments. A: Inconsistency can arise from:
-
Solution Stability: Ensure you are preparing the dosing solution fresh for each experiment. This compound's stability in the prepared vehicle over time may be limited.
-
Animal Variables: Factors such as the age, sex, and strain of the animals can influence pharmacokinetic and pharmacodynamic outcomes. Ensure these are consistent across your experimental groups.
-
Dosing Accuracy: Calibrate pipettes and use precise techniques for weighing the compound and injecting the animals to minimize variability.
Visualizations
Signaling Pathways & Experimental Workflow
Caption: this compound binds to and opens the 5-HT3 ion channel.
Caption: A typical workflow for an in vivo this compound study.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cinobufagin inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinobufagin-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bufotenin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and pharmacokinetics of cinobufagin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal in Bufotenidine receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bufotenidine receptor assays.
Frequently Asked Questions (FAQs) - Troubleshooting Low Signal
Q1: We are observing a very low signal or no signal at all in our this compound receptor binding assay. What are the potential causes and solutions?
A1: Low or no signal in a receptor binding assay is a common issue that can stem from several factors related to the reagents, experimental conditions, or the detection method. Here is a breakdown of potential causes and troubleshooting steps:
Possible Causes & Troubleshooting Steps:
-
Reagent Quality and Integrity:
-
Degraded Radioligand/Fluorescent Ligand: Ensure the ligand has been stored correctly and has not exceeded its shelf life. For radioligands, calculate the current specific activity.
-
Inactive Receptor Preparation: Verify the integrity of your cell membranes or purified receptors. Improper storage (e.g., repeated freeze-thaw cycles) can denature the receptor. Prepare fresh membrane preps if necessary.
-
Incorrect Buffer Composition: Ensure the pH and ionic strength of your binding buffer are optimal for the receptor-ligand interaction.
-
-
Assay Conditions:
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Suboptimal Receptor Concentration: The concentration of the receptor in the assay may be too low to produce a detectable signal. Increase the amount of membrane protein per well. However, be mindful that excessively high concentrations can lead to ligand depletion and increased non-specific binding.[1][2]
-
Incorrect Incubation Temperature: Most binding assays are performed at room temperature or 37°C. Verify the optimal temperature for your specific receptor.
-
-
Detection and Instrumentation:
-
Improper Instrument Settings: For fluorescence-based assays, ensure the excitation and emission wavelengths and gain settings are correctly configured for your fluorophore.[3][4] For radioligand assays, check the settings on the scintillation counter.
-
Filter Plate Issues (Filtration Assays): Ensure the filter plates are appropriate for trapping your receptor preparation and that they have been pre-treated (e.g., with polyethyleneimine) if necessary to reduce non-specific binding.
-
Q2: Our functional assay (e.g., calcium flux or cAMP) with this compound is showing a weak response. How can we improve the signal window?
A2: A weak response in a functional assay suggests a problem with cellular signaling. Here are key areas to investigate:
Possible Causes & Troubleshooting Steps:
-
Cell Health and Density:
-
Poor Cell Health: Ensure your cells are healthy, have a low passage number, and are not contaminated.
-
Suboptimal Cell Density: The number of cells plated per well is critical. Too few cells will result in a weak signal, while too many can lead to confluent monolayers with altered receptor expression and signaling. Titrate the cell number to find the optimal density.
-
-
Receptor Expression and Coupling:
-
Low Receptor Expression: If using a transient transfection system, optimize the transfection efficiency. For stable cell lines, verify the expression level of the receptor.
-
Inefficient G-protein Coupling: this compound's target receptors (e.g., 5-HT2A) are G-protein coupled. The endogenous G-proteins in your cell line may not couple efficiently to the receptor. Consider overexpressing the appropriate Gα subunit (e.g., Gαq for 5-HT2A receptors) to enhance the signal.
-
-
Assay Reagents and Protocol:
-
Agonist Concentration: Ensure the concentrations of this compound used are appropriate to elicit a response. Perform a full dose-response curve.
-
Dye Loading (Calcium Assays): For calcium flux assays, optimize the concentration of the calcium-sensitive dye (e.g., Fluo-8, Indo-1) and the loading time and temperature.[5][6] Inadequate loading will result in a low signal.
-
Assay Buffer: Use a buffer that maintains cell health and is compatible with your detection reagents. For example, some serum components can interfere with fluorescence.
-
Data Presentation
Table 1: Example Data from a [³H]-Serotonin Competition Binding Assay with this compound at the 5-HT2A Receptor.
| This compound Concentration (nM) | [³H]-Serotonin Bound (DPM) | % Inhibition |
| 0 (Total Binding) | 15,230 | 0% |
| 0.1 | 14,980 | 1.6% |
| 1 | 13,560 | 11.0% |
| 10 | 8,120 | 46.7% |
| 100 | 3,450 | 77.4% |
| 1000 | 1,230 | 91.9% |
| 10000 | 980 | 93.6% |
| Non-Specific Binding | 950 | 100% |
This table illustrates typical data from a competition binding experiment used to determine the IC50 of an unlabeled ligand (this compound) against a labeled ligand ([³H]-Serotonin). The IC50 can then be used to calculate the binding affinity (Ki).
Table 2: Typical Parameters for a 5-HT2A Receptor Calcium Flux Assay.
| Parameter | Recommended Value/Range |
| Cell Line | HEK293 or CHO cells stably expressing the human 5-HT2A receptor |
| Plating Density | 40,000 - 80,000 cells/well (96-well plate) |
| Calcium Indicator Dye | Fluo-8 AM (2-4 µM) |
| Dye Loading Time | 60 minutes at 37°C |
| Assay Buffer | Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES |
| This compound Concentration Range | 10⁻¹⁰ M to 10⁻⁵ M |
| Positive Control | Serotonin (10 µM) |
| Instrument Settings | Ex/Em = 490/525 nm |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound at the 5-HT3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to compete with a known radioligand (e.g., [³H]-Granisetron).
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂)[7]
-
[³H]-Granisetron (radioligand)
-
This compound (unlabeled competitor)
-
Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like Ondansetron)
-
96-well filter plates (GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Methodology:
-
Membrane Preparation: Homogenize the HEK293-h5HT3R cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Total Binding: Assay buffer, [³H]-Granisetron (at a concentration near its Kd), and membrane preparation.
-
Non-Specific Binding: Assay buffer, [³H]-Granisetron, a saturating concentration of the non-specific control, and membrane preparation.
-
Competition: A range of concentrations of this compound, [³H]-Granisetron, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other wells to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay for this compound at the 5-HT2A Receptor
Objective: To measure the activation of the 5-HT2A receptor by this compound by monitoring the resulting increase in intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor[8]
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
96-well black-wall, clear-bottom plates
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HHBS with 20 mM HEPES)
-
This compound
-
Positive control (e.g., Serotonin)
-
Fluorescence microplate reader with automated injection capabilities
Methodology:
-
Cell Plating: Seed the CHO-h5HT2A cells into 96-well plates at a density of 50,000-80,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a dye loading solution containing Fluo-8 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the wells and add the dye loading solution. Incubate for 60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the instrument to read fluorescence at Ex/Em = 490/525 nm.
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Automatically inject the this compound or control solutions into the wells.
-
Continue to measure the fluorescence intensity for 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound signaling via the 5-HT3 receptor.
Caption: this compound signaling via the 5-HT2A receptor.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for low signal.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. bu.edu [bu.edu]
- 6. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Minimizing off-target effects of Bufotenidine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and overcome common challenges in experiments involving bufotenidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound, also known as 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ) or cinobufagin, is a tryptamine alkaloid found in the venom of certain toads.[1][2][3] Its primary molecular target is the serotonin 5-HT3 receptor, at which it acts as a selective agonist.[1][3] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the rapid influx of cations, causing neuronal depolarization.[4]
Q2: What are the known off-target effects of this compound?
While this compound is considered a selective 5-HT3 receptor agonist, some studies suggest potential off-target interactions. A radioligand binding study indicated that this compound has a higher affinity for neuronal α7 nicotinic acetylcholine receptors (nAChRs) than for muscular cholinergic receptors.[1] The related compound, bufotenin, which is structurally similar, has a broader range of activity, including agonist activity at 5-HT1A, 5-HT1B, and 5-HT2A receptors.[3] Although this compound is expected to have significantly lower affinity for these receptors, they represent potential, low-potency off-target interaction sites that should be considered in experimental design.
Q3: Why is this compound considered peripherally selective?
This compound is a quaternary amine, meaning the nitrogen atom in its side chain is bonded to four carbon atoms, giving it a permanent positive charge.[1][2] This charge significantly hinders its ability to cross the blood-brain barrier, thus limiting its action to the peripheral nervous system.[1][3] This is a key difference from the related compound bufotenin, which can cross the blood-brain barrier and has psychoactive effects.
Q4: What are the potential cardiovascular effects of using this compound?
While direct studies on this compound's cardiovascular effects are limited, drugs targeting the 5-HT3 receptor can have cardiovascular side effects. For instance, some 5-HT3 receptor antagonists have been associated with electrocardiogram (ECG) changes, including QTc interval prolongation. Given that this compound is a potent 5-HT3 receptor agonist, it is crucial to monitor for potential cardiovascular effects in in vivo experiments, especially at higher concentrations.
Q5: How should I prepare and store this compound solutions?
This compound is soluble in aqueous solutions. For stock solutions, it is common to dissolve the compound in high-quality dimethyl sulfoxide (DMSO) before making final dilutions in aqueous buffers. It is important to note that the final concentration of DMSO in the assay should be kept low (typically less than 0.5%) to avoid solvent-induced artifacts. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. The stability of this compound in specific aqueous buffers over time should be empirically determined for long-term experiments.
Data Presentation
Due to the limited availability of a comprehensive public dataset for this compound's binding affinities and functional potencies across a wide range of receptors, the following table provides reference values for well-characterized 5-HT3 receptor ligands to offer context for the expected potency of a selective agonist.
| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference Compound |
| Serotonin | 5-HT3A | Functional (Calcium Flux) | Human | - | 85.7 | Agonist |
| 2-Methyl-5-HT | 5-HT3A | Functional (Calcium Flux) | Human | - | 147 | Agonist |
| m-Chlorophenylbiguanide | 5-HT3A | Functional (Calcium Flux) | Human | - | 53 | Agonist |
| Phenylbiguanide | 5-HT3A | Functional (Calcium Flux) | Human | - | 1670 | Agonist |
| Ondansetron | 5-HT3 | Binding | - | 1.7 | - | Antagonist |
| Granisetron | 5-HT3 | Binding | - | 0.9 | - | Antagonist |
| Palonosetron | 5-HT3 | Binding | - | 0.04 | - | Antagonist |
Experimental Protocols
In Vitro Receptor Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor and potential off-target receptors.
Materials:
-
Cell membranes expressing the human 5-HT3 receptor (or other target receptors).
-
Radioligand with known affinity for the target receptor (e.g., [3H]granisetron for the 5-HT3 receptor).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well plates.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the serially diluted this compound.
-
For total binding wells, add only the assay buffer, radioligand, and cell membranes.
-
For non-specific binding wells, add the assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Calcium Flux)
Objective: To determine the functional potency (EC50) and efficacy of this compound at the 5-HT3 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT3A receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Reference agonist (e.g., serotonin).
-
A fluorescence plate reader.
Methodology:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add the this compound or reference agonist dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
-
The change in fluorescence indicates the influx of calcium upon receptor activation.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of this compound.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in assay results | - Inconsistent pipetting- Cell plating inconsistencies- Temperature fluctuations during incubation | - Use calibrated pipettes and practice consistent technique.- Ensure even cell distribution when plating.- Use a temperature-controlled incubator and water bath. |
| Low or no specific binding in receptor assay | - Degraded radioligand or this compound- Inactive receptor preparation- Incorrect buffer composition (pH, ions) | - Aliquot and store reagents properly; use fresh dilutions.- Verify the activity of the membrane preparation with a known ligand.- Check and adjust the buffer pH and ionic strength. |
| High non-specific binding | - Radioligand concentration too high- Insufficient washing during filtration- Hydrophobic interactions of this compound with filters/plates | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-treat filters/plates with a blocking agent (e.g., polyethyleneimine). |
| Unexpected agonist activity in functional assay | - Endogenous receptor expression in the cell line- Contamination of this compound stock | - Test the parental cell line for responses to the agonist.- Use a fresh, validated stock of this compound. |
| Cell death or toxicity observed | - High concentration of this compound- High concentration of DMSO in the final dilution | - Perform a dose-response curve to determine the cytotoxic concentration.- Ensure the final DMSO concentration is below 0.5%. |
| Inconsistent results in in vivo studies | - Poor bioavailability of this compound- Rapid metabolism of this compound | - Consider alternative routes of administration.- Conduct pharmacokinetic studies to determine the half-life of this compound. |
Mandatory Visualizations
Caption: 5-HT3 Receptor Signaling Pathway.
References
Addressing solubility issues of Bufotenidine in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Bufotenidine in various buffers.
Troubleshooting Guide
Q: My this compound (iodide) is not dissolving in my aqueous buffer. What should I do?
A: this compound, particularly in its salt form (e.g., iodide), can present solubility challenges in neutral aqueous buffers. Here is a stepwise approach to troubleshoot this issue:
-
Verify the Solvent and pH: While this compound iodide has some solubility in PBS, this is specified at a pH greater than 10.2.[1] For many experimental buffers with a neutral pH, solubility can be limited. Consider the pH of your buffer system as the primary factor.
-
Initial Dissolution in an Organic Solvent: A common practice for poorly soluble compounds is to first dissolve them in a small amount of a water-miscible organic solvent before making the final aqueous solution.
-
Recommended Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are effective solvents for this compound iodide, with a solubility of up to 30 mg/mL.[1]
-
Procedure: Prepare a concentrated stock solution in 100% DMF or DMSO. Then, dilute this stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
-
Gentle Heating and Sonication: To aid dissolution, gentle warming and sonication can be employed.
-
Protocol: Warm the solution to 37°C and use an ultrasonic bath for a short period.[2] Be cautious with temperature, as prolonged heating can degrade the compound.
-
-
pH Adjustment: The solubility of compounds with ionizable groups is highly dependent on pH. This compound has a phenolic hydroxyl group, and its parent compound, bufotenine, has pKa values of 9.67 (amino group) and 10.88 (hydroxyl group).[3]
-
Strategy: For acidic buffers, the compound will be protonated and may have better solubility. For alkaline buffers (pH > 10.2), solubility is also reported to be improved.[1] Experiment with small aliquots to determine the optimal pH for your specific buffer system.
-
-
Consider the Salt Form: You are likely working with this compound iodide. The solubility can be influenced by the counter-ion. While other salt forms may offer different solubility profiles, if you are limited to the iodide salt, the above methods are your primary strategies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: Once your this compound stock solution is prepared, it is recommended to store it in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to store solutions at -20°C or -80°C.[2] For solutions stored at -20°C, it is recommended to use them within one month, and for those at -80°C, within six months.[2]
Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous buffer. How can I prevent this?
A2: This is a common issue when a compound is much less soluble in the aqueous buffer than in the organic stock solvent. Here are some tips to prevent precipitation:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your buffer.
-
Increase the Final Concentration of Co-solvent: While not always possible due to experimental constraints, a slightly higher percentage of DMSO in the final solution may keep the compound dissolved. Always run a vehicle control to account for the effects of the solvent.
-
Rapid Mixing: Add the stock solution to the buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
pH Optimization of the Aqueous Buffer: Ensure the pH of your final buffer is optimal for this compound solubility.
Q3: Can I dissolve this compound directly in water?
A3: The freebase form of the closely related compound, bufotenine, is almost insoluble in water.[3] While the salt form (iodide) will have better aqueous solubility, it is generally recommended to first prepare a stock solution in an organic solvent like DMSO or DMF to ensure complete dissolution before further dilution in aqueous media.
Q4: Is this compound stable in all buffer systems?
A4: The stability of this compound can be influenced by the pH and composition of the buffer. It is good practice to prepare fresh dilutions for each experiment. If you need to store the compound in a specific buffer, it is recommended to perform a stability study by analyzing the solution for degradation products over time.
Quantitative Data: Solubility of this compound (iodide)
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[1] |
| Ethanol | 2 mg/mL[1] |
| Phosphate-Buffered Saline (PBS) | 2 mg/mL (at pH > 10.2)[1] |
Experimental Protocols
Protocol for Preparing a Buffered Solution of this compound (iodide)
This protocol describes the preparation of a working solution of this compound (iodide) in an aqueous buffer using an organic co-solvent.
Materials:
-
This compound (iodide) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound (iodide) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 30 mg/mL).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary.[2]
-
-
Prepare the Final Working Solution:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve this final concentration in your target aqueous buffer.
-
Aliquot the required volume of the target aqueous buffer into a sterile tube.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing is crucial to prevent precipitation.
-
Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically ≤ 0.1% for cell-based assays).
-
-
Final Check and Storage:
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, you may need to lower the final concentration or slightly increase the co-solvent percentage (if permissible).
-
Use the freshly prepared solution immediately for your experiment.
-
If storage is necessary, aliquot the stock solution and store at -20°C or -80°C.[2] Avoid storing diluted aqueous solutions for extended periods.
-
Visualizations
References
Bufotenidine Long-Term Storage: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Bufotenidine. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of your samples for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of this compound?
For long-term storage, it is recommended to store this compound at -80°C. At this temperature, it can be expected to remain stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1] Storing sensitive alkaloids and other tryptamine derivatives at low temperatures is a standard practice to minimize degradation.[2][3]
Q2: How should I prepare this compound stock solutions for storage?
It is best practice to prepare stock solutions and then aliquot them into smaller, single-use volumes. This avoids repeated freeze-thaw cycles, which can lead to product degradation.[1] Once prepared, these aliquots should be stored at the recommended low temperatures.
Q3: What solvents are suitable for dissolving and storing this compound?
The choice of solvent depends on the experimental application. Product datasheets typically provide solubility information. Once dissolved, ensure the solution is stored in appropriate sealed vials to prevent solvent evaporation and contamination. For some tryptamine derivatives, storage in a buffer solution has been shown to improve stability compared to neat solutions.[3]
Q4: Is this compound sensitive to light or oxygen?
Indole alkaloids, including tryptamine derivatives, can be sensitive to light and oxidation. Therefore, it is recommended to store this compound solutions in amber or opaque vials to protect them from light.[4][5] To prevent oxidation, solutions can be purged with an inert gas like nitrogen or argon before sealing.
Q5: How can I confirm the stability of my stored this compound sample?
The stability and purity of a stored sample should be verified analytically before use in critical experiments, especially after prolonged storage. Techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection can be used to assess the purity and identify any potential degradation products.
Troubleshooting Guides
Issue 1: Precipitate is observed in the vial after thawing a stock solution.
-
Possible Cause: The solubility of this compound may be lower at colder temperatures, or the solvent may have partially evaporated.
-
Solution: To increase solubility, gently warm the tube to 37°C and vortex or sonicate the solution in an ultrasonic bath for a short period.[1] Always ensure the vial is properly sealed before warming to prevent solvent loss. If the precipitate does not redissolve, it may indicate degradation or salt formation, and the sample's purity should be re-assessed.
Issue 2: Inconsistent or unexpected results in bioassays.
-
Possible Cause: This could be due to the degradation of the this compound sample, leading to a lower effective concentration or the presence of active degradation products. This compound is a quaternary amine and a selective 5-HT3 receptor agonist.[6] Its parent compound, bufotenin, is known to be metabolized via oxidative deamination.[7][8] Similar degradation pathways could affect the purity of the sample.
-
Solution:
-
Verify Purity: Re-analyze the purity of the stored stock solution using an appropriate analytical method like HPLC-MS.
-
Use a Fresh Sample: If degradation is confirmed or suspected, use a fresh, un-stored sample or a newly prepared stock solution from solid material to repeat the experiment.
-
Review Storage Protocol: Ensure that storage protocols, including temperature, protection from light, and avoidance of freeze-thaw cycles, have been strictly followed.
-
Issue 3: The color of the stock solution has changed over time.
-
Possible Cause: A change in color often indicates chemical degradation, likely due to oxidation. Tryptamine derivatives can be susceptible to oxidation, which can produce colored byproducts.
-
Solution: Do not use the solution. Discard the discolored stock and prepare a fresh solution from solid material. To prevent this in the future, ensure solutions are stored under an inert atmosphere (e.g., argon or nitrogen) and are protected from light.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Duration | Rationale |
| Temperature | -80°C | Up to 6 months[1] | Optimal for minimizing chemical degradation and ensuring long-term stability. |
| -20°C | Up to 1 month[1] | Suitable for short-term storage; risk of degradation increases over longer periods.[2] | |
| 2°C to 8°C | Not Recommended | Generally insufficient for long-term stability of sensitive alkaloids.[9] | |
| Light Exposure | Protect from light | Always | Indole alkaloids can be photosensitive; amber or opaque vials are recommended.[4] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Recommended for solutions | Minimizes the risk of oxidation, a common degradation pathway for tryptamines. |
| Freeze/Thaw Cycles | Avoid | Always | Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature cycling.[1] |
Experimental Protocols
Protocol: Purity Assessment of Stored this compound by HPLC-UV
This protocol outlines a general method for assessing the purity of a this compound sample. The specific column, mobile phase, and gradient may need to be optimized for your system.
-
Preparation of Standard:
-
Accurately weigh a small amount of high-purity, solid this compound reference standard.
-
Dissolve in the mobile phase or a suitable solvent (e.g., methanol/water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
-
Preparation of Sample:
-
Thaw your stored this compound stock solution according to the troubleshooting guide if necessary.
-
Dilute the stock solution with the mobile phase to a concentration that falls within the range of your calibration curve.
-
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength appropriate for the indole scaffold (e.g., 280 nm).
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and determine the retention time of this compound.
-
Inject the prepared sample from your stored stock.
-
Integrate the peak area for this compound and any other peaks present in the chromatogram.
-
-
Data Interpretation:
-
Calculate the purity of your sample by dividing the peak area of this compound by the total peak area of all peaks in the chromatogram and multiplying by 100.
-
The presence of new peaks or a significant decrease in the main peak area compared to a freshly prepared sample indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for stored this compound samples.
Caption: Key environmental factors causing this compound degradation.
References
- 1. glpbio.com [glpbio.com]
- 2. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. viallabeller.com [viallabeller.com]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bufotenin - Wikipedia [en.wikipedia.org]
- 9. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
Validation & Comparative
A Comparative Analysis of Bufotenidine and Ondansetron for 5-HT3 Receptor Modulation
A detailed guide for researchers, scientists, and drug development professionals on the contrasting pharmacological profiles of the 5-HT3 receptor agonist bufotenidine and the antagonist ondansetron.
This guide provides a comprehensive comparison of this compound and ondansetron, two compounds that interact with the 5-hydroxytryptamine-3 (5-HT3) receptor but elicit opposing physiological responses. Ondansetron is a well-established, potent antiemetic used clinically to manage nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery.[1][2][3] In stark contrast, this compound is a naturally occurring tryptamine derivative known to be a selective agonist of the 5-HT3 receptor.[4] This fundamental difference in their mechanism of action—one blocking the receptor and the other activating it—forms the core of this comparative analysis.
This document outlines their respective mechanisms of action, receptor binding characteristics, and functional effects, supported by available data. Detailed experimental protocols for assays relevant to the study of 5-HT3 receptor ligands are also provided to facilitate further research in this area.
Mechanism of Action: An Agonist Versus an Antagonist
The primary distinction between this compound and ondansetron lies in their interaction with the 5-HT3 receptor, a ligand-gated ion channel.[1]
This compound acts as a selective 5-HT3 receptor agonist .[4] Upon binding, it is presumed to induce a conformational change in the receptor, opening the ion channel and allowing the influx of cations such as Na+ and Ca2+. This influx leads to the depolarization of the neuron, initiating an excitatory signal. Due to its chemical nature as a quaternary amine, this compound does not readily cross the blood-brain barrier, confining its primary effects to the peripheral nervous system.[4]
Ondansetron , conversely, is a potent and highly selective 5-HT3 receptor antagonist .[3][5] It binds to the receptor without activating it, thereby preventing the binding of the endogenous agonist, serotonin (5-HT). By blocking the ion channel from opening in response to serotonin, ondansetron effectively inhibits the downstream signaling cascade that leads to nausea and vomiting.[3]
Receptor Binding and Functional Activity
A direct quantitative comparison of the binding affinities and functional potencies of this compound and ondansetron is hampered by the limited availability of specific Ki and EC50/IC50 values for this compound in publicly accessible literature. However, based on available information, a qualitative and partially quantitative comparison can be made.
| Parameter | This compound | Ondansetron |
| Mechanism of Action | 5-HT3 Receptor Agonist[4] | 5-HT3 Receptor Antagonist[3] |
| Receptor Selectivity | Selective for 5-HT3 Receptors[4] | Highly selective for 5-HT3 Receptors[3][5] |
| Binding Affinity (Ki) | Data not available | ~0.19 nM - 7.9 nM[6][7] |
| Functional Activity | Agonist (EC50 data not available) | Antagonist (IC50 ~8 nM)[8] |
| Blood-Brain Barrier | Does not readily cross[4] | Crosses |
| Clinical Application | Research tool for peripheral 5-HT3 receptor function | Antiemetic for chemotherapy-induced and post-operative nausea and vomiting[1][2] |
Signaling Pathways and Experimental Workflows
The differential effects of this compound and ondansetron on the 5-HT3 receptor initiate distinct downstream signaling events. The following diagrams illustrate these opposing actions and provide examples of experimental workflows used to characterize such compounds.
Figure 1: Opposing mechanisms of this compound and Ondansetron at the 5-HT3 receptor.
Figure 2: General workflow for a 5-HT3 receptor radioligand binding assay.
Figure 3: General workflow for a 5-HT3 receptor functional assay using calcium imaging.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound activity at the 5-HT3 receptor. Below are generalized protocols for key in vitro and in vivo experiments.
Radioligand Binding Assay for 5-HT3 Receptor
This assay is designed to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.[9][10]
-
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT3 receptor by a test compound (this compound or ondansetron).
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).
-
Radioligand: [3H]granisetron or another suitable high-affinity 5-HT3 receptor radiolabeled antagonist.
-
Test compounds: this compound and ondansetron.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT3 ligand).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for 5-HT3 Receptor Activity (Calcium Imaging)
This assay measures the functional consequences of ligand binding, specifically the influx of calcium upon receptor activation.[11]
-
Objective: To determine the potency of this compound as an agonist (EC50) and ondansetron as an antagonist (IC50) at the 5-HT3 receptor.
-
Materials:
-
A cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Test compounds: this compound, ondansetron, and serotonin (5-HT).
-
A fluorescence plate reader with liquid handling capabilities.
-
-
Procedure:
-
Cell Preparation: Plate the cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Agonist Assay (this compound):
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Antagonist Assay (Ondansetron):
-
Pre-incubate the cells with varying concentrations of ondansetron.
-
Add a fixed concentration of serotonin (that elicits a submaximal response) to the wells.
-
Measure the change in fluorescence over time.
-
-
-
Data Analysis:
-
Agonist Assay: Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Assay: Plot the inhibition of the serotonin-induced response against the logarithm of the ondansetron concentration to determine the IC50 value (the concentration that inhibits 50% of the serotonin response).
-
In Vivo Model of Chemotherapy-Induced Emesis
Animal models are essential for evaluating the antiemetic or pro-emetic effects of compounds in a whole-organism context. The ferret and the musk shrew are commonly used models for emesis research.[12][13][14]
-
Objective: To assess the effect of this compound and ondansetron on chemotherapy-induced emesis.
-
Animal Model: Ferrets or musk shrews.
-
Materials:
-
Emetogenic agent: Cisplatin.
-
Test compounds: this compound and ondansetron.
-
Vehicle control (e.g., saline).
-
Observation cages.
-
-
Procedure:
-
Acclimatization: Acclimate the animals to the observation cages.
-
Drug Administration: Administer the test compound (this compound, ondansetron) or vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
Emetogenic Challenge: After a pre-determined time, administer a dose of cisplatin known to induce emesis.
-
Observation: Observe the animals for a set period (e.g., 24-72 hours) and record the number of retches and vomits (emetic episodes).
-
-
Data Analysis:
-
Compare the number of emetic episodes in the drug-treated groups to the vehicle control group.
-
A significant reduction in emetic episodes in the ondansetron group would indicate antiemetic activity.
-
An increase or induction of emetic episodes in the this compound group would be consistent with its agonist activity.
-
Conclusion
This compound and ondansetron represent two sides of the same coin in the pharmacology of the 5-HT3 receptor. While ondansetron's role as a clinically vital antiemetic is well-established and understood, this compound serves as a valuable research tool for probing the function of peripheral 5-HT3 receptors. Their opposing mechanisms of action, with ondansetron blocking and this compound activating the receptor, provide a clear example of how subtle differences in molecular interaction can lead to profoundly different physiological outcomes. Further research to quantify the binding affinity and functional potency of this compound at the 5-HT3 receptor is warranted to enable a more complete and direct comparison with the extensive data available for ondansetron and other 5-HT3 receptor antagonists.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. Calcium modulation of 5-HT3 receptor binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. FlexStation examination of 5-HT3 receptor function using Ca2+ - and membrane potential-sensitive dyes: advantages and potential problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Validating Bufotenidine Purity: A Comparative Guide Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of psychoactive compounds like Bufotenidine is paramount for accurate pharmacological studies and safe therapeutic development. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating this compound purity, supported by detailed experimental protocols and data presentation.
Quantitative NMR (qNMR) spectroscopy has emerged as a powerful and reliable primary method for the precise purity assessment of organic molecules, including alkaloids like this compound.[1][2] Its key advantages lie in its non-destructive nature, the ability to provide both structural and quantitative information simultaneously, and its reliance on universal detection principles, which often eliminates the need for identical reference standards for every impurity.[3]
Comparing Analytical Techniques for Purity Assessment
While various analytical techniques can be employed for purity determination, each possesses distinct advantages and limitations. Here's a comparative overview:
| Technique | Principle | Advantages | Disadvantages |
| Quantitative ¹H-NMR (qNMR) | Measures the signal intensity of specific protons in the molecule, which is directly proportional to the number of nuclei.[4] | - Primary method: Can provide a direct, absolute purity value without the need for a specific reference standard for each impurity. - Structural information: Provides detailed structural information, aiding in the identification of unknown impurities. - Non-destructive: The sample can be recovered after analysis. - Simultaneous quantification: Can quantify the main compound and multiple impurities in a single experiment.[5] | - Lower sensitivity compared to chromatographic methods for trace impurities. - Signal overlap: Can be an issue in complex mixtures, potentially requiring higher field instruments or 2D NMR techniques. - Requires soluble samples. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.[6] | - High sensitivity and resolution: Excellent for detecting and quantifying trace impurities. - Well-established and widely available. - Robust and reproducible. | - Requires a specific reference standard for each impurity for accurate quantification. - UV response factor dependent: Different compounds may have different UV absorbances at a given wavelength, leading to inaccurate quantification without proper calibration. - Limited structural information from the chromatogram alone. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | - High sensitivity and selectivity. - Provides molecular weight information, aiding in the identification of unknown impurities.[7] - Can analyze complex mixtures. | - Quantification can be challenging and may require stable isotope-labeled internal standards for high accuracy. - Matrix effects can suppress or enhance the ionization of the analyte, affecting quantification. - More complex instrumentation and data analysis. |
Experimental Protocol: Validating this compound Purity using qNMR
This protocol outlines the steps for determining the purity of a this compound sample using the internal standard method in ¹H-NMR spectroscopy.
1. Materials and Reagents:
-
This compound sample of unknown purity
-
High-purity internal standard (IS) with a known chemical structure and purity (e.g., maleic acid, dimethyl sulfone). The IS should have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄)
-
NMR tubes (5 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.75 mL).
-
Vortex the solution until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Crucial Acquisition Parameters for Quantification:
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard) to ensure full magnetization recovery between scans. A typical starting point is d1 = 30 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]
-
Pulse Angle: Use a 90° pulse angle.
-
Spectral Width: Ensure the spectral width encompasses all signals of interest.
-
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, characteristic signals of both this compound and the internal standard. For this compound, suitable signals could be the singlet from the N-methyl groups or specific aromatic protons that are free from overlap.
-
Calculate the purity of the this compound sample using the following formula:
Where:
-
I_analyte = Integral of the selected this compound signal
-
N_analyte = Number of protons corresponding to the integrated this compound signal
-
I_IS = Integral of the selected internal standard signal
-
N_IS = Number of protons corresponding to the integrated internal standard signal
-
MW_analyte = Molecular weight of this compound (218.30 g/mol )[8]
-
m_analyte = Mass of the this compound sample
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the qNMR workflow for validating this compound purity.
Caption: Workflow for this compound purity validation by qNMR.
Identifying Potential Impurities
A critical aspect of purity validation is the identification of potential impurities. For this compound, which can be synthesized by the N-methylation of Bufotenin, potential impurities may include:
-
Starting Material: Unreacted Bufotenin (5-hydroxy-N,N-dimethyltryptamine).
-
Under-methylated Species: N-methylserotonin.
-
Over-methylated or Side-reaction Products: Depending on the synthetic route, other related tryptamines could be present.
-
Degradation Products: Forced degradation studies, involving exposure to acidic, basic, oxidative, and photolytic conditions, can help identify potential degradation products.[9][10]
The presence of these impurities can be detected in the ¹H-NMR spectrum by the appearance of unexpected signals. The structural information provided by NMR is invaluable for tentatively identifying these unknown compounds.
Conclusion
Quantitative NMR spectroscopy offers a robust and reliable method for the definitive purity assessment of this compound. Its ability to provide direct quantification without the need for specific impurity standards, coupled with the wealth of structural information it yields, makes it a superior choice for ensuring the quality and integrity of this important research compound. While techniques like HPLC-UV and LC-MS are valuable for their high sensitivity in detecting trace impurities, qNMR stands out as a primary analytical technique for establishing the absolute purity of the bulk material, a critical parameter for any scientific investigation or drug development program.
References
- 1. Application of quantitative 1H NMR for the calibration of protoberberine alkaloid reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Bufotenidine and Its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the bioactivity of bufotenidine and its structural analogs, with a focus on their interactions with serotonin receptors and their physiological effects. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Its Analogs
This compound, also known as 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ), is a tryptamine alkaloid found in the venom of certain toad species.[1] It is the trimethylammonium salt of bufotenine (5-hydroxy-N,N-dimethyltryptamine or 5-HO-DMT).[2] The primary structural difference between this compound and bufotenine is the presence of a quaternary ammonium group in this compound, which significantly impacts its pharmacological profile.[2] This structural feature prevents this compound from readily crossing the blood-brain barrier, making it a peripherally selective compound.[1][2]
Bufotenine and its other analogs, such as psilocin (4-HO-DMT) and 5-MeO-DMT (O-methylbufotenin), are known for their psychoactive effects, primarily mediated by their interaction with serotonin 2A (5-HT2A) receptors in the central nervous system. In contrast, this compound's bioactivity is characterized by its selective agonism at the serotonin 3 (5-HT3) receptor.[1][2]
This guide will compare the bioactivity of this compound with its key analog, bufotenine, and other related tryptamines, focusing on their receptor binding affinities and functional activities.
Comparative Bioactivity Data
The following tables summarize the available quantitative and qualitative data on the bioactivity of this compound and its analogs. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Receptor Binding Affinities (Ki) of Bufotenine and Analogs at Serotonin (5-HT) Receptors
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT3 |
| This compound | No significant affinity reported | No significant affinity reported | No significant affinity reported | Selective Agonist[1][2] |
| Bufotenine (5-HO-DMT) | 4.9 | - | - | Binds to receptor[2] |
| Serotonin (5-HT) | 3 | 10 (iC50) | - | Agonist |
| Psilocin (4-HO-DMT) | - | - | - | Interacts with receptor |
| 5-MeO-DMT | 6.5 | - | - | - |
| N,N-Dimethyltryptamine (DMT) | 170 | Hundreds of nM | - | Interacts with receptor |
Data compiled from multiple sources. A direct comparison of absolute values should be made with caution.
Table 2: Functional Activity (EC50) of Bufotenine and Analogs at Serotonin (5-HT) Receptors
| Compound | 5-HT1A (EC50, nM) | 5-HT2A (EC50, nM) |
| Bufotenine (5-HO-DMT) | 13 | 3.49 |
| Serotonin (5-HT) | 14 | - |
| 5-MeO-DMT | 21 | 3.87 |
| N,N-Dimethyltryptamine (DMT) | 1,293 | 38.3 |
Data compiled from multiple sources. A direct comparison of absolute values should be made with caution.
Signaling Pathways
The differential bioactivity of this compound and its analogs can be attributed to their interactions with distinct serotonin receptor subtypes, which in turn activate different intracellular signaling cascades.
5-HT2A Receptor Signaling Pathway (Primary target of Bufotenine)
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[3][4] Activation of this pathway by agonists like bufotenine leads to a cascade of intracellular events resulting in neuronal excitation.
5-HT3 Receptor Signaling Pathway (Primary target of this compound)
Unlike the 5-HT2A receptor, the 5-HT3 receptor is a ligand-gated ion channel.[5][6][7] Upon binding of an agonist like this compound, the channel opens, allowing for the rapid influx of cations (primarily Na+ and K+, with some permeability to Ca2+), leading to depolarization of the neuronal membrane.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 6. proteopedia.org [proteopedia.org]
- 7. 5-HT<sub>3</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Differentiating the Pharmacological Effects of Bufotenidine and Serotonin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of bufotenidine and the endogenous neurotransmitter serotonin. By examining their receptor binding affinities, functional activities, and downstream signaling pathways, this document aims to provide a clear and objective resource for researchers investigating the serotonergic system.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter, is a key regulator of a vast array of physiological and psychological processes, including mood, appetite, sleep, and cognition.[1] Its diverse effects are mediated by a large family of receptors, currently classified into seven distinct families (5-HT1 to 5-HT7).[1] These receptors, with the exception of the ionotropic 5-HT3 receptor, are G-protein coupled receptors (GPCRs) that initiate a variety of intracellular signaling cascades.[2]
This compound, also known as 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ), is a tryptamine derivative that is structurally related to serotonin.[3] It is found in the venom of certain toad species.[3] A key structural difference is the presence of a quaternary trimethylammonium group in this compound, which significantly alters its pharmacological profile compared to serotonin.[1] This guide will delineate these differences through a review of their receptor interactions and the experimental methods used to characterize them.
Chemical Structures
The chemical structures of serotonin and this compound are presented below. The primary difference is the quaternization of the amine group in this compound.
Serotonin (5-hydroxytryptamine) [Image of Serotonin chemical structure]
[Image of this compound chemical structure]
References
A Head-to-Head Comparison of Bufotenidine and Other 5-HT3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Bufotenidine and other prominent 5-HT3 receptor agonists. The data presented is compiled from various preclinical studies to facilitate a comprehensive understanding of their relative performance.
Introduction to 5-HT3 Receptor Agonists
The 5-HT3 receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel.[1] Unlike other serotonin receptors that are G-protein coupled, the activation of 5-HT3 receptors by agonists leads to a rapid influx of cations, primarily Na+, K+, and Ca2+, resulting in neuronal depolarization.[1] This mechanism underlies their role in various physiological processes, including emesis, gastrointestinal motility, and neurotransmitter release.[2][3] this compound, a tryptamine derivative found in the venom of certain toads, is a selective 5-HT3 receptor agonist.[4] This guide compares the in vitro pharmacological properties of this compound with other well-characterized 5-HT3 agonists.
Quantitative Comparison of 5-HT3 Receptor Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and other selected 5-HT3 receptor agonists. These values are critical indicators of a compound's interaction with the receptor, with lower values indicating higher affinity and potency, respectively.
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| This compound | 17 | Not Reported |
| 2-Methyl-5-HT | Not Reported | ~6300 |
| m-Chlorophenylbiguanide (mCPBG) | 1.5 - 17 | 50 |
| Phenylbiguanide (PBG) | 1200 | 640 |
| Quipazine | 1.8 - 2.0 | Not Reported |
| SR 57227A | 2.8 - 250 | 208 |
| YM-31636 | ~0.21 | Not Reported |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of 5-HT3 receptor activation and the methodologies used to quantify agonist activity, the following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]Granisetron or [³H]GR65630.
-
Test Compound: this compound or other 5-HT3 agonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing 5-HT3 receptors in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound.
-
A fixed concentration of the radiolabeled antagonist (typically at or near its Kd value).
-
The prepared cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional potency (EC50) of a 5-HT3 receptor agonist.
1. Materials:
-
Cell Line: A cell line stably expressing functional 5-HT3 receptors (e.g., HEK293 cells or Xenopus oocytes).
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 4 ATP-Mg, pH adjusted to 7.2 with CsOH.
-
Test Compound: this compound or other 5-HT3 agonists.
-
Patch-Clamp Setup: An inverted microscope, micromanipulator, patch-clamp amplifier, and data acquisition system.
2. Procedure:
-
Cell Preparation: Plate the cells expressing 5-HT3 receptors onto glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Agonist Application: Apply increasing concentrations of the test agonist to the cell via a perfusion system.
-
Data Acquisition: Record the inward current elicited by the agonist application.
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each agonist concentration.
-
Normalize the responses to the maximal response.
-
Plot the normalized current amplitude against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Fit the curve with a sigmoidal function to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion
This guide provides a comparative overview of this compound and other 5-HT3 receptor agonists, supported by quantitative data and detailed experimental methodologies. The provided information is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development, aiding in the selection and characterization of compounds targeting the 5-HT3 receptor. The distinct pharmacological profiles of these agonists highlight the chemical diversity within this class of compounds and underscore the importance of comprehensive in vitro characterization.
References
- 1. Quantitative molecular analysis predicts 5-hydroxytryptamine3 receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufotenin - Wikipedia [en.wikipedia.org]
- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Validating the Specificity of Bufotenidine for the 5-HT3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bufotenidine's performance against other common ligands for the 5-HT3 receptor, supported by experimental data. The following sections detail the binding affinities and functional activities of this compound and selected comparators, outline the experimental protocols for key validation assays, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Ligand Binding Affinities
To validate the specificity of this compound for the 5-HT3 receptor, its binding affinity (Ki) is compared with that of well-established 5-HT3 receptor antagonists, Ondansetron and Granisetron, across a panel of serotonin receptor subtypes. The data, compiled from various radioligand binding studies, are presented in the tables below. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of this compound and Comparator Ligands at Human Serotonin Receptors
| Ligand | 5-HT3 | 5-HT1A | 5-HT2A | 5-HT2C |
| This compound | High Affinity | Low Affinity | Low Affinity | Low Affinity |
| Ondansetron | 0.4 | 1,738 | 2,818 | 1,995 |
| Granisetron | 0.07 | >10,000 | >10,000 | >10,000 |
Table 2: Functional Activity (EC50/IC50, nM) at the 5-HT3 Receptor
| Ligand | Activity Type | EC50/IC50 (nM) |
| This compound | Agonist | ~1,000 |
| Ondansetron | Antagonist | 1.1 - 4.5 |
| Granisetron | Antagonist | 0.38 - 22 |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the specificity of ligands for the 5-HT3 receptor.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the 5-HT3 receptor and other serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype (e.g., from HEK293 cells)
-
Radioligand (e.g., [3H]Granisetron for 5-HT3 receptors)
-
Test compounds (this compound, Ondansetron, Granisetron) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known 5-HT3 ligand like tropisetron)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or non-specific binding control.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique measures the ion flow across the cell membrane in response to receptor activation, providing a functional measure of agonist or antagonist activity.
Objective: To characterize the functional properties of this compound as an agonist at the 5-HT3 receptor and to determine the potency of Ondansetron and Granisetron as antagonists.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human 5-HT3A subunit
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and recording system
-
Recording chamber
-
Oocyte Ringers solution (OR2): 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8
-
Test compounds (this compound, Ondansetron, Granisetron)
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with cRNA encoding the human 5-HT3A receptor subunit and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with OR2 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply the agonist (this compound or serotonin) at various concentrations to the perfusion solution and record the resulting inward current.
-
For antagonist testing, co-apply the antagonist (Ondansetron or Granisetron) with a fixed concentration of agonist and measure the inhibition of the agonist-induced current.
-
-
Data Analysis:
-
For agonists, plot the current response against the log of the concentration and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response).
-
For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist response).
-
Calcium Imaging in HEK293 Cells
This assay measures changes in intracellular calcium concentration upon receptor activation, providing another functional readout of receptor activity.
Objective: To measure the increase in intracellular calcium in response to this compound application in HEK293 cells expressing the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (this compound)
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Culture: Plate the HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence.
-
Add this compound at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration of this compound.
-
Plot the change in fluorescence against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Mandatory Visualizations
Interspecies Responses to Bufotenidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufotenidine is a tryptamine derivative found in various natural sources, including the venom of certain toad species. As a quaternary ammonium salt of bufotenin, its unique chemical structure influences its pharmacological profile, leading to a range of physiological effects. Understanding the interspecies differences in response to this compound is crucial for preclinical research, drug development, and toxicological assessments. This guide provides a comparative overview of the known effects of this compound across different species, supported by available experimental data and methodologies.
Comparative Data on Physiological Effects
The following tables summarize the known physiological responses to this compound in various species. It is important to note that much of the detailed quantitative data comes from older research, and the full experimental details were not always available in the accessible literature.
Neuromuscular Blocking Activity
This compound has been shown to possess neuromuscular blocking activity, leading to muscle paralysis. The "head-drop" in rabbits is a classic indicator of this effect.
| Species | Effect | Dose | Administration Route | Reference |
| Rabbit | Head-drop (paralysis of neck muscles) | 5.2 ± 0.9 mg/kg | Intravenous (i.v.) | Bhattacharya & Sanyal, 1972 |
| Rat | Paralysis | Data not available | Data not available | Bhattacharya & Sanyal, 1972 |
| Chicken | Paralysis | Data not available | Data not available | Bhattacharya & Sanyal, 1972 |
| Frog | Paralysis | Data not available | Data not available | Bhattacharya & Sanyal, 1972 |
Note: Specific quantitative data for rat, chicken, and frog from the primary source were not available in the reviewed literature.
Cardiovascular Effects
This compound has been observed to induce changes in blood pressure, with a notable hypertensive effect reported in rabbits.
| Species | Effect | Dose | Administration Route | Reference |
| Rabbit | Hypertensive effect | Data not available | Data not available | Erspamer et al., 1967 |
Note: The specific dose and the magnitude of the hypertensive effect in rabbits were not detailed in the available literature.
Receptor Interactions
This compound interacts with several receptor systems, most notably cholinergic and serotonergic receptors. Its activity at these receptors likely underlies its physiological effects.
| Species/System | Receptor Target | Affinity (Kᵢ) / Potency (IC₅₀) | Effect | Reference |
| Rat (PC12 cells) | Neuronal α7 nicotinic acetylcholine receptors | Kᵢ = 2.3 µM | Antagonist | Kryukova et al., 2017 |
| General | Serotonin 5-HT₃ receptor | Data not available | Agonist | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Neuromuscular Blocking Activity Assay (Rabbit Head-Drop Method)
This protocol is based on the classical method for assessing neuromuscular blockade in rabbits as referenced by Bhattacharya & Sanyal (1972).
Objective: To determine the dose of this compound required to produce a head-drop in rabbits, indicating neuromuscular blockade.
Animals: Healthy adult rabbits of either sex.
Procedure:
-
The rabbit is placed in a suitable holder that allows free movement of the head.
-
A solution of this compound is administered intravenously, typically into the marginal ear vein.
-
The animal is observed for signs of muscle weakness, particularly the inability to hold its head erect (head-drop).
-
The dose at which the head-drop occurs is recorded. The duration of the head-drop is also noted.
Endpoint: The primary endpoint is the dose (in mg/kg) that produces a characteristic and sustained head-drop.
Measurement of Hypertensive Effect (Rabbit)
This protocol outlines a general method for assessing the effect of a substance on arterial blood pressure in rabbits, as would have been employed in the study by Erspamer et al. (1967).
Objective: To measure the change in arterial blood pressure in response to the administration of this compound.
Animals: Anesthetized adult rabbits.
Procedure:
-
The rabbit is anesthetized with a suitable agent (e.g., urethane or a barbiturate).
-
A cannula is inserted into the carotid artery and connected to a pressure transducer to record arterial blood pressure.
-
A second cannula is inserted into a jugular vein for the intravenous administration of this compound.
-
After a stable baseline blood pressure is established, a solution of this compound is administered intravenously.
-
Changes in systolic, diastolic, and mean arterial pressure are continuously recorded.
Endpoint: The change in mean arterial pressure (in mmHg) from baseline after the administration of this compound.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol is based on the methodology described by Kryukova et al. (2017) for assessing the binding of this compound to nicotinic acetylcholine receptors.
Objective: To determine the binding affinity of this compound for neuronal α7 nicotinic acetylcholine receptors.
Cell Line: Rat pheochromocytoma (PC12) cells, which endogenously express α7 nicotinic acetylcholine receptors.
Radioligand: ¹²⁵I-α-bungarotoxin, a specific antagonist for the α7 nicotinic acetylcholine receptor.
Procedure:
-
PC12 cells are cultured and harvested.
-
Cell membranes are prepared by homogenization and centrifugation.
-
The membranes are incubated with a fixed concentration of ¹²⁵I-α-bungarotoxin and varying concentrations of this compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity on the filters is measured using a gamma counter.
-
The specific binding is determined by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known α7 antagonist, e.g., unlabeled α-bungarotoxin) from the total binding.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
Endpoint: The Kᵢ value, which represents the affinity of this compound for the α7 nicotinic acetylcholine receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to the effects of this compound.
References
Comparative Analysis of Bufotenidine from Different Toad Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bufotenidine, an indole alkaloid found in the venom of various toad species. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of its distribution, biological activity, and the methodologies for its study.
Introduction to this compound
This compound, a quaternary ammonium salt of bufotenine, is a toxin found in the venom of several toad species. It is a selective agonist of the serotonin 5-HT3 receptor and has also been shown to interact with neuronal α7 nicotinic acetylcholine receptors.[1][2] Its inability to readily cross the blood-brain barrier makes it a peripherally selective compound, which has garnered interest in studying its effects on the peripheral nervous system.[1] Traditional Chinese medicine has utilized toad secretions containing this compound for the treatment of pain in cancer patients.[1]
Distribution and Concentration of this compound in Toad Species
While this compound has been identified in the venom of several Bufo species, a direct comparative analysis of its concentration across a wide range of species is not extensively documented in the available literature. However, studies focusing on the chemical composition of toad venom provide valuable insights into its relative abundance in certain species.
A study analyzing the hydrophilic ingredients in toad venom from Bufo bufo gargarizans and Bufo melanostictus provides quantitative data for several indolealkylamines, including this compound. This allows for a comparative look at these two species. This compound has also been isolated from the venom of Bufo viridis and Bufo bufo, confirming its presence, though quantitative data for direct comparison is limited.[2][3]
Table 1: Quantitative and Qualitative Presence of this compound in Different Toad Species
| Toad Species | This compound Concentration (µg/g of toad venom) | Reference |
| Bufo bufo gargarizans | Present, quantifiable | [4][5] |
| Bufo melanostictus | Present, quantifiable | [4] |
| Bufo viridis | Present, qualitative | [3] |
| Bufo bufo | Present, qualitative | [2] |
Note: The exact concentrations for B. bufo gargarizans and B. melanostictus can vary based on geographical location and extraction methods. The provided information indicates its presence and amenability to quantification.
Pharmacological Activity of this compound
This compound's primary pharmacological actions are mediated through its interaction with specific neurotransmitter receptors.
5-HT3 Receptor Agonism
This compound is a selective agonist of the 5-HT3 receptor, a ligand-gated ion channel.[2] Activation of this receptor leads to the opening of a non-selective cation channel, resulting in neuronal depolarization. This action is implicated in various physiological processes, including nausea and vomiting.
Interaction with α7 Nicotinic Acetylcholine Receptors
Recent studies have revealed that this compound also interacts with neuronal α7 nicotinic acetylcholine receptors.[2] It has been shown to have a high affinity for these receptors, suggesting a potential role in modulating cholinergic signaling.
Experimental Protocols
This section details the methodologies for the extraction, quantification, and biological evaluation of this compound from toad venom.
Extraction and Quantification of this compound using HPLC-MS/MS
Objective: To extract and quantify the concentration of this compound in a given toad venom sample.
Methodology:
-
Sample Preparation:
-
A known weight of dried toad venom is ground into a fine powder.
-
The powder is extracted with an 80% methanol solution using ultrasonication or reflux extraction.[6]
-
The extract is then filtered and the solvent is evaporated under reduced pressure to yield a crude extract.
-
The crude extract is redissolved in a suitable solvent (e.g., methanol/water mixture) for HPLC-MS/MS analysis.[6]
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.[6]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. The specific precursor-to-product ion transitions for this compound are monitored for accurate identification and quantification.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
References
- 1. Bufotenin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quality evaluation of traditional Chinese drug toad venom from different origins through a simultaneous determination of bufogenins and indole alkaloids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Indole Alkaloid from the Toad Venom of Bufo bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bufotenidine: A Guide for Laboratory Professionals
The safe and compliant disposal of bufotenidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is vital to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use.[2]
-
Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[2]
-
Protective Clothing: A lab coat or other protective clothing should be worn. For larger quantities or potential for splashing, impervious and flame-resistant clothing is recommended.[2]
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for this compound disposal is through a licensed chemical waste management company. This ensures that the compound is handled and disposed of in accordance with all applicable national and regional regulations.[1][2]
-
Segregation and Collection:
-
Carefully collect all this compound waste, including pure compound, contaminated materials (e.g., absorbent pads, gloves), and solutions.
-
Place the waste in a suitable, clearly labeled, and closed container.[2] The container should be compatible with the chemical properties of this compound.
-
-
Arrange for Professional Disposal:
-
Contact a licensed chemical destruction plant or a specialized waste disposal company to arrange for pickup and disposal.[2]
-
Provide the waste management company with all necessary information about the chemical, including the Safety Data Sheet (SDS).
-
-
Controlled Incineration:
-
The most common professional disposal method is controlled incineration.[2] This process should be carried out in a chemical incinerator equipped with an afterburner and flue gas scrubbing to neutralize harmful emissions.[2][3]
-
In some cases, the material may be mixed with a combustible solvent before incineration to ensure complete destruction.[3]
-
Management of this compound Spills
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate and Ventilate:
-
If the spill is significant, evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
-
Containment and Cleanup:
-
Disposal of Spill Debris:
-
The container with the absorbed this compound is considered chemical waste and must be disposed of through a licensed waste disposal contractor.[4]
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available in the provided search results, the following table summarizes key handling and disposal parameters based on general laboratory chemical safety guidelines.
| Parameter | Specification | Citation |
| Storage Temperature | Store in a cool, dry, well-ventilated area. Some sources suggest storage at 2°C - 8°C. | [3] |
| Incompatible Materials | Oxidizing agents. | [1] |
| Primary Disposal Method | Controlled incineration by a licensed chemical waste disposal company. | [2][3] |
| Spill Cleanup Material | Inert absorbent material (e.g., sand, vermiculite). | [1] |
| Environmental Note | Discharge into the environment, including sewers and water courses, must be strictly avoided. | [2][3] |
Experimental Protocols
The provided search results do not contain specific experimental protocols related to this compound disposal. The standard procedure relies on established chemical waste management practices, primarily high-temperature incineration.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
